LMD-009
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
8-[[3-(2-methoxyphenoxy)phenyl]methyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O3/c1-34-26-12-5-6-13-27(26)35-25-11-7-10-24(20-25)21-31-18-15-29(16-19-31)28(33)30-22-32(29)17-14-23-8-3-2-4-9-23/h2-13,20H,14-19,21-22H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXASGVUQJVWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)CN3CCC4(CC3)C(=O)NCN4CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LMD-009: A Deep Dive into its Mechanism of Action as a Selective CCR8 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMD-009 is a novel, nonpeptide small molecule that has been identified as a potent and selective agonist for the C-C chemokine receptor 8 (CCR8)[1][2]. CCR8, a G protein-coupled receptor (GPCR), is predominantly expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and is implicated in various inflammatory and immunological processes. The selective activation of CCR8 by this compound presents a promising therapeutic avenue for modulating immune responses. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate its function.
Molecular Interaction with CCR8
This compound acts as a full agonist at the human CCR8 receptor, exhibiting efficacy comparable to the endogenous agonist, CCL1[1]. Its mechanism involves direct binding to a pocket within the transmembrane (TM) domains of CCR8, a region that shares considerable overlap with the binding sites of nonpeptide antagonists for other CC-chemokine receptors[1].
Cryo-electron microscopy studies have provided a high-resolution view of the this compound-CCR8-Gi complex, revealing the precise molecular interactions that drive receptor activation. This compound nestles into a binding pocket formed by TM helices 1, 2, 3, 4, 6, and 7[3]. The interaction is stabilized by a series of hydrogen bonds and hydrophobic contacts with key amino acid residues within this pocket.
A central feature of this compound is a positively charged amine, which forms a crucial interaction with the highly conserved glutamic acid residue, Glu2867.39, in TM7. Mutagenesis studies have confirmed the critical role of this residue; substitution of Glu286 with alanine results in a nearly 1000-fold decrease in the potency of this compound. In addition to this key electrostatic interaction, this compound also forms a hydrogen bond with Y1724.64.
Further stabilization of this compound within the binding pocket is achieved through hydrophobic interactions with a cluster of residues, including Y421.39, V1093.28, Y1133.32, and F2546.51. Notably, an alanine substitution of Phe254 in TM6 leads to a 19-fold gain-of-function for this compound, highlighting the nuanced role of this residue in modulating agonist activity. The specificity of this compound for CCR8 is attributed to the unique combination of these interacting residues, which are not conserved in other CC-chemokine receptors.
Signaling Pathways
Upon binding of this compound, CCR8 undergoes a conformational change, leading to the activation of intracellular G proteins. This compound has been shown to stimulate Gi-mediated signaling pathways, consistent with the canonical signaling of chemokine receptors. This activation triggers a cascade of downstream events, including the accumulation of inositol phosphates and the release of intracellular calcium, ultimately leading to cellular responses such as chemotaxis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that characterize the interaction of this compound with CCR8.
Table 1: Potency and Efficacy of this compound in Functional Assays
| Assay | Cell Line | Parameter | Value (nM) | Reference |
| Inositol Phosphate Accumulation | COS-7 (human CCR8) | EC50 | 11 | |
| Calcium Release | Chinese Hamster Ovary (CHO) | EC50 | 87 | |
| Chemotaxis | Lymphocyte L1.2 cells | EC50 | N/A |
Table 2: Binding Affinity of this compound for CCR8
| Assay | Cell Line | Parameter | Value (nM) | Reference |
| 125I-CCL1 Competition Binding | Lymphocyte L1.2 cells | Ki | 66 |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of inositol trisphosphate (IP3), as an indicator of Gq-coupled GPCR activation.
References
The Discovery and Synthesis of LMD-009: A Selective CCR8 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LMD-009 is a potent and selective nonpeptide agonist of the human C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immunological processes. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes a plausible synthetic route, detailed experimental protocols for key biological assays, and a summary of its activity. Furthermore, this guide illustrates the CCR8 signaling pathway and experimental workflows using detailed diagrams to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.
Introduction
The C-C chemokine receptor 8 (CCR8) is predominantly expressed on T helper type 2 (Th2) cells and regulatory T cells (Tregs), playing a crucial role in immune responses.[1] Its involvement in inflammatory diseases and cancer has made it an attractive therapeutic target.[2][3] this compound, with the chemical name 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one, has emerged as a selective agonist for CCR8, demonstrating high potency in mediating downstream signaling events.[4] This guide serves as a technical resource for researchers engaged in the study of CCR8 modulators and the development of novel therapeutics targeting this receptor.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one |
| Molecular Formula | C29H33N3O3 |
| Molecular Weight | 471.59 g/mol |
| CAS Number | 950195-51-4 |
Synthesis of this compound
While a specific, detailed synthesis of this compound has not been publicly disclosed, a plausible synthetic route can be devised based on the synthesis of similar 1,3,8-triaza-spiro[4.5]decan-4-one derivatives. The proposed synthesis involves a multi-step process commencing with the formation of the core spirocyclic scaffold, followed by sequential N-alkylation to introduce the phenethyl and the 3-(2-methoxyphenoxy)benzyl moieties.
Proposed Synthetic Workflow
The synthesis can be conceptualized in three main stages:
-
Formation of the 1,3,8-triazaspiro[4.5]decan-4-one core: This is typically achieved through a multi-component reaction involving a protected piperidone, an amino acid derivative, and an isocyanide, or via a stepwise construction of the spirocyclic system.
-
Introduction of the phenethyl group: The first N-alkylation step involves the reaction of the spirocyclic core with a suitable phenethyl halide or an equivalent electrophile.
-
Introduction of the 3-(2-methoxyphenoxy)benzyl group: The final step is the second N-alkylation to attach the 3-(2-methoxyphenoxy)benzyl moiety to the remaining secondary amine on the spirocyclic core.
Biological Activity and Mechanism of Action
This compound is a selective agonist of CCR8 and does not show antagonist activity at other human chemokine receptors.[5] Its binding to CCR8 initiates a cascade of intracellular signaling events, characteristic of GPCR activation.
Quantitative Biological Data
| Assay | Cell Line | Parameter | Value (nM) |
| Inositol Phosphate Accumulation | COS-7 cells expressing human CCR8 | EC50 | 11 |
| Calcium Release | Chinese hamster ovary cells | EC50 | 87 |
| 125I-CCL1 Competition Binding | Lymphocyte L1.2 cells | Ki | 66 |
Data compiled from MedchemExpress.com and associated publications.
CCR8 Signaling Pathway
Upon agonist binding, CCR8 couples to intracellular G proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, culminates in various cellular responses, most notably chemotaxis, which is the directed migration of cells.
References
- 1. Frontiers | CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid CelIs and Protects From Experimental Colitis [frontiersin.org]
- 2. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bms.com [bms.com]
- 4. Chemokine Receptor CCR8 Is Required for Lipopolysaccharide-Triggered Cytokine Production in Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CCR8 modulators and how do they work? [synapse.patsnap.com]
LMD-009: A Technical Guide to a Potent and Selective CCR8 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LMD-009 is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immunological processes. This document provides a comprehensive technical overview of this compound, encompassing its chemical structure, physicochemical properties, mechanism of action, signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working on CCR8-targeted therapeutics.
Chemical Structure and Properties
This compound, with the IUPAC name 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one, is a synthetic small molecule that acts as a selective agonist for the human CCR8 receptor.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one | [1] |
| Molecular Formula | C29H33N3O3 | [1] |
| Molecular Weight | 471.60 g/mol | [3] |
| CAS Number | 950195-51-4 | |
| SMILES | COC1=CC=CC=C1OC2=CC=CC(=C2)CN3CCC4(CC3)C(=O)NCN4CCC5=CC=CC=C5 | |
| Appearance | White to off-white solid |
Biological Activity and Mechanism of Action
This compound is a potent and selective agonist for the human CCR8 receptor, exhibiting no significant activity against other tested chemokine receptors. Its agonistic activity initiates a cascade of intracellular signaling events, leading to various cellular responses.
Binding to CCR8
This compound binds to a ligand-binding pocket on the extracellular side of the CCR8 transmembrane domain. Cryo-electron microscopy studies have revealed key amino acid residues within CCR8 that are crucial for the interaction with this compound. These include hydrogen bond interactions with E2867.39 and Y1724.64, and hydrophobic contacts with Y421.39, V1093.28, Y1133.32, and F2546.51. Notably, the glutamic acid residue at position 286 (E2867.39) in the seventh transmembrane helix is a critical anchor point for this compound binding, as its mutation to alanine results in a nearly 1000-fold decrease in potency.
Signaling Pathways
Upon binding to CCR8, this compound induces a conformational change in the receptor, leading to the activation of intracellular G proteins. This activation triggers downstream signaling cascades, primarily through the Gαi and Gαq pathways.
Caption: this compound induced CCR8 signaling pathway.
The primary downstream effects of this compound-mediated CCR8 activation are:
-
Inositol Phosphate Accumulation: Activation of Phospholipase C (PLC) by the Gαq subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of IP3 is a hallmark of this pathway activation. This compound stimulates inositol phosphate accumulation with an EC50 value of 11 nM in COS-7 cells expressing the human CCR8 receptor.
-
Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ concentration is a key second messenger in many cellular processes. This compound mediates calcium release in Chinese hamster ovary cells with an EC50 value of 87 nM.
-
Chemotaxis: The integrated signaling events, including calcium mobilization and other G protein-mediated pathways, culminate in directed cell movement, or chemotaxis. This compound has been shown to induce migration of lymphocyte L1.2 cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Inositol Phosphate Accumulation Assay
This assay quantifies the production of inositol phosphates, a downstream product of Gαq-coupled GPCR activation.
Caption: Workflow for Inositol Phosphate Accumulation Assay.
Methodology:
-
Cell Culture: COS-7 cells are transiently transfected with a plasmid encoding the human CCR8 receptor. Transfected cells are seeded into 24-well plates.
-
Metabolic Labeling: Cells are incubated overnight with [³H]-myo-inositol in inositol-free medium to allow for its incorporation into cellular phosphoinositides.
-
Stimulation: The labeling medium is removed, and cells are pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase). Subsequently, cells are stimulated with varying concentrations of this compound (e.g., 0-20 nM) for 90 minutes at 37°C.
-
Extraction: The stimulation is terminated by the addition of a cold acid solution (e.g., perchloric acid). The cell lysates are collected and neutralized.
-
Purification: The total inositol phosphates are separated from free inositol and glycerophosphoinositol by anion-exchange chromatography (e.g., using Dowex AG1-X8 columns).
-
Quantification: The amount of [³H]-inositol phosphates is determined by liquid scintillation counting. Data are then analyzed to determine the EC50 value.
Calcium Release Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Preparation: Chinese hamster ovary (CHO) cells or other suitable cell lines stably expressing human CCR8 are harvested and washed.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, in a physiological buffer. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
-
Stimulation and Measurement: The dye-loaded cells are placed in a fluorometer or a fluorescence plate reader. A baseline fluorescence is recorded, and then this compound (e.g., 0-100 nM) is added. The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is monitored over time (typically for 1 hour).
-
Data Analysis: The peak fluorescence response is measured and plotted against the concentration of this compound to determine the EC50 value.
Chemotaxis Assay
This assay assesses the ability of this compound to induce directed migration of cells expressing CCR8.
Methodology:
-
Cell Preparation: Lymphocyte L1.2 cells stably expressing human CCR8 are harvested, washed, and resuspended in a serum-free medium.
-
Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a multi-well plate with a porous membrane insert) is used. The lower chamber is filled with medium containing various concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Cell Migration: A suspension of the CCR8-expressing cells is added to the upper chamber. The plate is then incubated for a specific period (e.g., 40 minutes) at 37°C to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.
-
Quantification of Migrated Cells: The non-migrated cells on the upper side of the membrane are removed. The cells that have migrated to the lower side of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.
-
Data Analysis: The number of migrated cells is plotted against the concentration of this compound to generate a chemotactic response curve.
Conclusion
This compound is a valuable pharmacological tool for studying the biology of the CCR8 receptor. Its high potency and selectivity make it an excellent probe for elucidating the role of CCR8 in various physiological and pathological processes. The detailed chemical, biological, and methodological information provided in this guide serves as a foundational resource for researchers aiming to leverage this compound in their studies and for those involved in the development of novel therapeutics targeting the CCR8 pathway.
References
LMD-009: A Comprehensive Technical Analysis of its Binding Affinity for the Chemokine Receptor CCR8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the binding affinity and functional activity of the nonpeptide agonist LMD-009 for the human chemokine receptor CCR8. The data and experimental protocols compiled herein are derived from peer-reviewed scientific literature to facilitate further research and development of CCR8-targeted therapeutics.
Core Quantitative Data Summary
The binding affinity and functional potency of this compound for CCR8 have been characterized through a variety of in vitro assays. The following table summarizes the key quantitative data, providing a comparative overview of its activity across different experimental contexts.
| Parameter | Value (nM) | Assay Type | Cell Line | Source |
| EC50 | 11 | Inositol Phosphate Accumulation | COS-7 | [1][2][3][4][5] |
| EC50 | 87 | Calcium Release | Chinese Hamster Ovary (CHO) / L1.2 | |
| EC50 | 11 - 87 | Chemotaxis, Inositol Phosphate Accumulation, Calcium Release | Multiple | |
| Ki | 66 | 125I-CCL1 Competition Binding | L1.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Provided below are the experimental protocols for the key assays used to determine the binding and functional characteristics of this compound at the CCR8 receptor.
Inositol Phosphate Accumulation Assay
This assay quantifies the accumulation of inositol phosphates (IPs), a downstream second messenger, following G-protein coupled receptor (GPCR) activation.
Methodology:
-
Cell Culture and Transfection: COS-7 cells are cultured in an appropriate medium. The cells are then transiently transfected with a plasmid encoding the human CCR8 receptor.
-
Assay Execution: Following transfection, the cells are incubated with various concentrations of this compound, typically ranging from 0 to 20 nM. This incubation is performed for a duration of 90 minutes.
-
Quantification: After incubation, the reaction is terminated, and the cells are lysed. The accumulated inositol phosphates are then extracted and their levels are quantified, often using a scintillation counter after radiolabeling.
-
Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value, representing the concentration of this compound that elicits a half-maximal response, is determined.
Calcium Release Assay
This functional assay measures the increase in intracellular calcium concentration, another key downstream event of CCR8 signaling, upon agonist stimulation.
Methodology:
-
Cell Preparation: Chinese Hamster Ovary (CHO) or lymphocyte L1.2 cells that have been stably transfected to express the human CCR8 receptor are utilized. These cells are then loaded with a calcium-sensitive fluorescent indicator dye.
-
Stimulation and Detection: The cells are exposed to a range of this compound concentrations, for instance, from 0 to 100 nM, for approximately 1 hour. The resulting change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity.
-
Data Analysis: A dose-response curve is constructed by plotting the fluorescence signal against the corresponding this compound concentration. The EC50 value is then calculated from this curve.
Radioligand Competition Binding Assay
This assay directly measures the ability of this compound to displace a radiolabeled ligand from the CCR8 receptor, thereby determining its binding affinity (Ki).
Methodology:
-
Membrane Preparation: Cell membranes are isolated from L1.2 cells that stably express the human CCR8 receptor.
-
Competitive Binding: These membranes are then incubated with a constant concentration of the radiolabeled endogenous CCR8 agonist, 125I-CCL1, in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Counting: After reaching binding equilibrium, the membrane-bound radioligand is separated from the unbound radioligand, typically through filtration. The radioactivity of the membrane-bound fraction is then measured.
-
Data Analysis: The data is used to plot a competition curve, which shows the displacement of 125I-CCL1 by this compound. From this curve, the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated and subsequently converted to the inhibition constant (Ki).
Signaling Pathways
This compound functions as a selective agonist for CCR8, mimicking the effects of the endogenous ligand, CCL1. Upon binding to CCR8, a G-protein coupled receptor, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gi proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). The increase in IP3 levels triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. These signaling events ultimately mediate the cellular responses associated with CCR8 activation, such as chemotaxis.
Recent structural studies using cryo-electron microscopy have provided insights into the molecular interactions between this compound and CCR8. These studies have identified key amino acid residues within the CCR8 binding pocket that are crucial for the binding and activation by this compound. Notably, residues such as Y113, Y172, and E286 in CCR8 have been shown to be critical for the interaction with this compound and the subsequent mediation of calcium mobilization. Mutagenesis of these residues significantly diminishes the ability of this compound to activate the receptor, highlighting their importance in the agonist's mechanism of action.
References
An In-depth Technical Guide to the Downstream Signaling Pathways Activated by LMD-009
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by LMD-009, a selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8). This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of the signaling cascades to facilitate a deeper understanding of this compound's mechanism of action.
This compound selectively activates CCR8, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular events. The primary and most well-documented downstream effects of this compound binding to CCR8 are the activation of the Gαi-mediated phospholipase C pathway, leading to inositol phosphate accumulation and calcium mobilization, and the stimulation of cell migration (chemotaxis). Furthermore, evidence suggests the involvement of the MAPK/ERK signaling pathway. This guide will delve into the specifics of these pathways and touch upon other potential signaling cascades implicated in CCR8 function.
Core Signaling Pathways
Gαi - Phospholipase C (PLC) - Inositol Phosphate and Calcium Mobilization Pathway
Activation of the Gαi subunit by the this compound-bound CCR8 receptor leads to the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.
A Deep Dive into LMD-009: Mechanism and Role in T-Cell Migration
For Immediate Release
This technical guide provides an in-depth analysis of LMD-009, a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8). We will explore its mechanism of action, the critical signaling pathways it modulates to induce T-cell migration, and the experimental frameworks used to characterize its function. This document is intended for researchers, scientists, and professionals in drug development focused on immunology and oncology.
Introduction to this compound
This compound is a small molecule agonist that selectively targets CCR8, a G protein-coupled receptor (GPCR) predominantly expressed on T-cells, particularly regulatory T-cells (Tregs) and T-helper 2 (Th2) cells.[1][2] Its endogenous ligand is CCL1. This compound mimics the action of CCL1, functioning as a full agonist to initiate downstream signaling cascades that are pivotal for chemotaxis, the directed migration of cells in response to a chemical stimulus.[3][4] The selective activation of CCR8 by this compound makes it a valuable tool for studying T-cell trafficking and a potential candidate for therapeutic intervention in diseases where T-cell migration is a key factor.
Mechanism of Action and Molecular Interaction
This compound activates CCR8, leading to a series of intracellular events characteristic of chemokine receptor signaling. Upon binding, it induces a conformational change in the receptor, triggering the exchange of GDP for GTP on the associated Gα subunit of the heterotrimeric G-protein. This leads to the dissociation of the Gα and Gβγ subunits, which then activate downstream effectors.
Key signaling events initiated by this compound include:
-
Inositol Phosphate Accumulation: Activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[5]
-
Chemotaxis: The integrated signaling output results in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration.
Structural studies have identified key amino acid residues within the CCR8 transmembrane domains that are crucial for the binding of this compound. Notably, a highly conserved glutamic acid residue, Glu(286), acts as a critical anchor point for this compound. The interaction is further stabilized by hydrophobic contacts with residues such as Y42, V109, Y113, and F254.
Quantitative Efficacy and Potency
This compound has been demonstrated to activate CCR8 with high potency and efficacy, comparable to the natural ligand CCL1. The following table summarizes the key quantitative metrics from in vitro studies.
| Assay Type | Cell Line / System | Parameter | Value | Reference(s) |
| Inositol Phosphate Accumulation | COS-7 cells expressing human CCR8 | EC₅₀ | 11 nM | |
| Calcium Release | Chinese Hamster Ovary (CHO) cells | EC₅₀ | 87 nM | |
| Competition Binding (¹²⁵I-CCL1) | Lymphocyte L1.2 cells | Kᵢ | 66 nM |
Signaling Pathways in this compound-Mediated T-Cell Migration
T-cell migration is a complex process that requires the dynamic remodeling of the actin cytoskeleton. The signaling cascade initiated by this compound binding to CCR8 converges on key regulators of actin polymerization. While direct studies linking this compound to the PI3K/Akt pathway are emerging, this pathway is a well-established downstream effector of chemokine receptors in lymphocytes.
The binding of this compound to CCR8 is hypothesized to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1. Activated Akt can then influence downstream effectors that control cell migration, including the Rho family of small GTPases like Rac1 and Cdc42. These GTPases are master regulators of the actin cytoskeleton, promoting the formation of lamellipodia and filopodia, which are essential structures for cell movement.
Key Experimental Protocols
Characterizing the effects of this compound on T-cell migration involves several standard immunological assays. Below are the generalized methodologies for these key experiments.
This assay quantitatively measures the directed migration of cells toward a chemoattractant.
-
Objective: To quantify the chemotactic response of CCR8-expressing T-cells to this compound.
-
Methodology:
-
CCR8-expressing cells (e.g., L1.2 lymphocytes or primary T-cells) are washed and resuspended in an appropriate assay buffer.
-
A solution of this compound at various concentrations is placed in the lower wells of a Transwell plate. The control well contains only the buffer.
-
A cell suspension (e.g., 2.5 x 10⁵ cells) is added to the upper chamber of the Transwell insert, which is separated from the lower well by a porous polycarbonate membrane (e.g., 5.0 µm pores).
-
The plate is incubated for a period (e.g., 1-4 hours) at 37°C to allow cell migration through the membrane.
-
The number of cells that have migrated into the lower chamber is quantified, typically by flow cytometry or cell counting.
-
Results are often expressed as a migration index (fold increase over control) or the percentage of input cells that migrated.
-
This assay measures the increase in cytosolic free calcium that occurs upon receptor activation.
-
Objective: To measure the ability of this compound to induce calcium flux in CCR8-expressing cells.
-
Methodology:
-
CCR8-expressing cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are washed to remove excess dye and resuspended in a suitable buffer.
-
A baseline fluorescence reading is established using a fluorometer or a flow cytometer.
-
This compound is added to the cell suspension, and the change in fluorescence intensity is recorded over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium concentration, indicating receptor activation.
-
This assay detects changes in the amount of filamentous actin (F-actin) within a cell, a hallmark of cytoskeletal rearrangement.
-
Objective: To determine if this compound stimulation leads to actin polymerization in T-cells.
-
Methodology:
-
T-cells are stimulated with this compound for various short time points (e.g., 0, 15, 30, 60 seconds).
-
The reaction is stopped, and cells are fixed and permeabilized.
-
Cells are stained with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-FITC), which specifically binds to F-actin.
-
The mean fluorescence intensity (MFI) of the cell population is measured by flow cytometry. An increase in MFI indicates a net increase in F-actin content.
-
Conclusion and Future Outlook
This compound is a well-characterized, potent, and selective agonist for the CCR8 receptor. Its ability to induce robust T-cell migration through established signaling pathways, including calcium mobilization and cytoskeletal rearrangement, makes it an invaluable research tool. The detailed understanding of its interaction with CCR8 provides a strong foundation for the rational design of novel therapeutics. Future investigations should continue to delineate the precise downstream signaling networks, particularly the link to the PI3K/Akt/mTOR pathway, and explore the therapeutic potential of modulating the CCR8 axis in autoimmune diseases and oncology. As of late 2025, this compound appears to be a research compound, with no publicly available information indicating it has entered formal clinical development.
References
- 1. A role for CCR9 in T lymphocyte development and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemokine-Driven Migration of Pro-Inflammatory CD4+ T Cells in CNS Autoimmune Disease [frontiersin.org]
- 3. Molecular interaction of a potent nonpeptide agonist with the chemokine receptor CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
LMD-009 and CCR8 Interaction: A Foundational Research Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the interaction between the nonpeptide agonist LMD-009 and the C-C chemokine receptor 8 (CCR8). CCR8 is a G protein-coupled receptor (GPCR) that plays a significant role in immune cell trafficking and has emerged as a promising therapeutic target in immuno-oncology and inflammatory diseases. This compound serves as a potent and selective tool for probing CCR8 function and holds potential for therapeutic development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical pathways and workflows involved in the study of the this compound-CCR8 axis.
Core Interaction and Functional Effects
This compound is a novel, small-molecule, nonpeptide agonist of CCR8.[1][2] It selectively stimulates CCR8 over other human chemokine receptors, demonstrating efficacy comparable to the endogenous agonist, CCL1.[1][3] The interaction of this compound with CCR8 initiates a cascade of intracellular signaling events, leading to key cellular responses such as chemotaxis, inositol phosphate accumulation, and calcium mobilization.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction between this compound and CCR8, as reported in foundational studies.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| EC50 (Inositol Phosphate Accumulation) | 11 nM | COS-7 cells | Inositol Phosphate Accumulation | |
| EC50 (Calcium Release) | 87 nM | Chinese Hamster Ovary (CHO) cells | Calcium Release Assay | |
| Ki (Competition Binding vs. 125I-CCL1) | 66 nM | L1.2 cells | Radioligand Binding Assay |
Molecular Basis of Interaction
Site-directed mutagenesis studies have been instrumental in elucidating the molecular determinants of the this compound-CCR8 interaction. These studies have identified several key amino acid residues within the transmembrane domains of CCR8 that are critical for the binding and activation by this compound. A centrally located, positively charged amine in this compound is a common feature shared with many nonpeptide antagonists of chemokine receptors.
Notably, the glutamic acid residue at position 7.39 (E2867.39) in the seventh transmembrane helix serves as a crucial anchor point for this compound. Mutation of this residue to alanine results in a significant decrease in the potency of this compound. Other residues, including Y1133.32, Y1724.64, and F2546.51, have also been identified as playing important roles in the binding and activation of CCR8 by this compound. Recent cryo-electron microscopy (cryo-EM) structures of the this compound-CCR8-Gi complex have provided a detailed view of the binding pocket, confirming the interactions with these key residues.
Downstream Signaling Pathway
Upon binding of this compound, CCR8 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This initiates a downstream signaling cascade that is characteristic of many chemokine receptors.
Experimental Protocols
The characterization of the this compound and CCR8 interaction has relied on a suite of well-established in vitro assays. The following sections provide detailed methodologies for the key experiments cited in the foundational research.
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates (IPs), which are second messengers produced upon the activation of phospholipase C (PLC) downstream of Gq-coupled receptors, or Gi-coupled receptors co-transfected with a chimeric G protein like Gqi4myr.
Methodology:
-
Cell Culture and Transfection: COS-7 cells are transiently transfected with a plasmid encoding human CCR8. For Gi-coupled receptors, co-transfection with a plasmid for a promiscuous G-protein (e.g., Gqi4myr) that couples to the PLC pathway can be performed.
-
Metabolic Labeling: Twenty-four hours post-transfection, cells are incubated for 24 hours with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Stimulation: Cells are washed and then stimulated with varying concentrations of this compound or a control agonist (e.g., CCL1) in the presence of LiCl (which inhibits inositol monophosphatase) for a defined period (e.g., 90 minutes).
-
Extraction and Quantification: The reaction is terminated, and the cells are lysed. The total inositol phosphates are separated from free inositol using anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated by plotting the amount of accumulated IPs against the logarithm of the agonist concentration. The EC50 value is determined from these curves.
Calcium Release Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) that occurs upon GPCR activation and subsequent IP3-mediated release of Ca2+ from intracellular stores.
Methodology:
-
Cell Culture: Chinese hamster ovary (CHO) cells or other suitable cell lines stably expressing human CCR8 are used.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for a specified time at 37°C.
-
Stimulation and Measurement: The cells are washed and placed in a fluorometer or a fluorescence plate reader. Baseline fluorescence is recorded before the addition of this compound at various concentrations. The change in fluorescence intensity, which is proportional to the change in [Ca2+]i, is monitored over time.
-
Data Analysis: The peak fluorescence response is measured for each agonist concentration. Dose-response curves are constructed, and EC50 values are calculated.
Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Cell Preparation: Membranes are prepared from L1.2 cells stably expressing human CCR8.
-
Binding Reaction: A constant concentration of a radiolabeled CCR8 ligand (e.g., 125I-CCL1) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Counting: The reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The specific binding of the radioligand is plotted against the concentration of the competing ligand (this compound). The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Chemotaxis Assay
This assay assesses the ability of this compound to induce the directed migration of cells expressing CCR8.
Methodology:
-
Cell Preparation: A suspension of L1.2 cells or other CCR8-expressing immune cells is prepared in a suitable migration buffer.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous filter separating the upper and lower wells is used. The lower wells are filled with different concentrations of this compound or a control chemoattractant.
-
Cell Migration: The cell suspension is added to the upper wells, and the chamber is incubated for a period (e.g., 40 minutes) at 37°C to allow for cell migration through the filter towards the chemoattractant in the lower chamber.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a flow cytometer or by lysing the migrated cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase).
-
Data Analysis: The number of migrated cells is plotted against the concentration of this compound to generate a chemotactic dose-response curve.
Conclusion
The foundational research on the interaction between this compound and CCR8 has established this compound as a potent and selective agonist that activates canonical Gi-mediated signaling pathways. The quantitative data on its binding affinity and functional potency, coupled with a detailed understanding of the key molecular interactions, provide a solid basis for its use as a chemical probe to investigate CCR8 biology. The experimental protocols outlined in this guide offer a standardized framework for researchers to further explore the therapeutic potential of targeting the CCR8 pathway in various disease contexts.
References
LMD-009: A Technical Guide to its Impact on Intracellular Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMD-009 has been identified as a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2] Activation of CCR8 is implicated in various physiological and pathological processes, including immune responses and cancer. A key event following the activation of CCR8 by an agonist is the mobilization of intracellular calcium ([Ca2+]i), a critical second messenger that triggers a cascade of downstream cellular events. This technical guide provides an in-depth overview of the mechanism of action of this compound with a focus on its effect on intracellular calcium mobilization, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action: this compound and CCR8 Signaling
This compound selectively binds to and activates CCR8.[1] As a GPCR, CCR8 activation by this compound initiates a well-defined signaling cascade. The receptor couples to Gq proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[3] This transient increase in intracellular calcium concentration is a hallmark of CCR8 activation by agonists like this compound.
Quantitative Data on this compound-Induced Calcium Mobilization
The potency of this compound in inducing intracellular calcium mobilization has been quantified in various cell-based assays. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency.
| Compound | Assay Type | Cell Line | Potency (EC50) | Reference |
| This compound | Calcium Release | Chinese Hamster Ovary (CHO) cells | 87 ± 17 nM | [4] |
| This compound | Inositol Phosphate Accumulation | COS-7 cells | 11 nM | |
| This compound | Chemotaxis | Lymphocyte L1.2 cells | - | |
| CCL1 (endogenous agonist) | Calcium Release | L1.2 cells | Similar efficacy to this compound |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the complex processes involved, the following diagrams, created using the DOT language, visualize the signaling pathway of this compound and a typical experimental workflow for measuring intracellular calcium mobilization.
Caption: this compound signaling pathway leading to intracellular calcium mobilization.
Caption: Experimental workflow for intracellular calcium mobilization assay.
Experimental Protocols
Intracellular Calcium Mobilization Assay Using Fura-2 AM
This protocol is a generalized method for measuring changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing CCR8 (e.g., CHO-CCR8 or L1.2-CCR8 stable cell lines)
-
Cell culture medium
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution
-
Fluorescence microplate reader or fluorescence microscope with dual-wavelength excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency in a T-75 flask.
-
Harvest the cells and seed them into a 96-well black, clear-bottom microplate at a suitable density. Allow cells to adhere overnight.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.
-
Remove the culture medium from the wells and wash once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark to allow for dye loading and de-esterification by intracellular esterases.
-
-
Washing:
-
After incubation, gently wash the cells twice with HBS (with or without probenecid) to remove extracellular Fura-2 AM.
-
Add fresh HBS to each well.
-
-
Measurement:
-
Place the microplate in a fluorescence plate reader.
-
Set the instrument to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Add varying concentrations of this compound to the wells using an automated injector if available.
-
Continue to record the fluorescence ratio (F340/F380) for several minutes to capture the peak calcium response and its subsequent decline.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm/380 nm) is proportional to the intracellular calcium concentration.
-
Calculate the change in the fluorescence ratio from the baseline to the peak response for each concentration of this compound.
-
Plot the dose-response curve and calculate the EC50 value using appropriate software (e.g., GraphPad Prism).
-
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a readout for Gq-coupled receptor activation. The IP-One HTRF® assay is a common method.
Materials:
-
Cells expressing CCR8
-
Cell culture medium
-
IP-One HTRF® assay kit (containing IP1-d2, anti-IP1-Cryptate, and stimulation buffer)
-
Lithium chloride (LiCl)
-
This compound stock solution
-
HTRF-compatible microplate reader
Procedure:
-
Cell Preparation:
-
Seed cells into a suitable microplate and culture until they reach the desired confluency.
-
-
Cell Stimulation:
-
Remove the culture medium and wash the cells.
-
Add stimulation buffer containing LiCl to each well. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Add different concentrations of this compound to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate) to each well.
-
Incubate at room temperature for the time recommended by the manufacturer (typically 1 hour).
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader. The HTRF signal is inversely proportional to the amount of IP1 produced.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of IP1.
-
Convert the HTRF signal from the experimental wells to IP1 concentrations using the standard curve.
-
Plot the dose-response curve for this compound and determine the EC50 value.
-
Conclusion
This compound is a potent agonist of CCR8 that effectively induces intracellular calcium mobilization through the canonical Gq-PLC-IP3 signaling pathway. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers studying the pharmacology of this compound and its effects on cellular signaling. These methodologies are fundamental for the characterization of CCR8 agonists and antagonists in the context of drug discovery and development.
References
In-depth Technical Guide: Exploring the In Vitro Pharmacology and Investigational Status of LMD-009
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the compound LMD-009. Extensive searches for in vivo pharmacokinetic data, including animal and human studies, did not yield any specific results. The information presented herein is based on in vitro studies characterizing the compound's mechanism of action and its interaction with its target receptor.
Executive Summary
This compound is a novel, nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) that plays a role in inflammatory responses. In vitro studies have demonstrated that this compound selectively and potently activates CCR8, inducing downstream signaling cascades. To date, no in vivo pharmacokinetic data for this compound, such as Cmax, Tmax, area under the curve (AUC), half-life, or bioavailability, has been published in the scientific literature. This guide provides a comprehensive overview of the available in vitro data on this compound, its mechanism of action, and general experimental protocols relevant to its characterization.
In Vitro Activity of this compound
This compound has been characterized as a selective and potent agonist for the human CCR8 receptor. Its activity has been assessed through various in vitro assays, and the key findings are summarized below.
| Parameter | Cell Line | Assay Type | Value | Citation |
| EC50 | COS-7 cells expressing human CCR8 | Inositol phosphate accumulation | 11 nM | [1][2] |
| EC50 | Chinese hamster ovary cells | Calcium release | 87 nM | [1][2] |
| Ki | Lymphocyte L1.2 cells | 125I-CCL1 competition binding | 66 nM | [1] |
| Agonist Activity | --- | Full agonist, with efficacy similar to the endogenous agonist CCL1 | --- | |
| Selectivity | --- | Selective for CCR8 over 19 other human chemokine receptors | --- |
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the CCR8 receptor. Upon binding, it is understood to induce a conformational change in the receptor, leading to the activation of intracellular G proteins. This initiates a downstream signaling cascade that includes inositol phosphate accumulation and calcium mobilization, ultimately leading to chemotaxis. The binding of this compound to CCR8 involves key interactions with specific amino acid residues within the transmembrane domains of the receptor.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Signaling pathway of this compound upon binding to the CCR8 receptor.
Experimental Protocols
While specific in vivo pharmacokinetic protocols for this compound are not available, this section details the general methodologies for the key in vitro experiments cited in the literature.
Inositol Phosphate Accumulation Assay
This assay is used to determine the ability of a compound to activate Gq-coupled receptors, such as CCR8, leading to the production of inositol phosphates.
-
Cell Culture and Transfection: COS-7 cells are transiently transfected with a plasmid encoding the human CCR8 receptor.
-
Metabolic Labeling: The transfected cells are incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Compound Stimulation: The cells are then stimulated with varying concentrations of this compound for a defined period (e.g., 90 minutes) in the presence of LiCl, which inhibits inositol monophosphatase.
-
Extraction and Quantification: The reaction is terminated, and the cells are lysed. The total inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.
Calcium Release Assay
This assay measures the ability of a compound to induce an increase in intracellular calcium concentration following receptor activation.
-
Cell Line: Chinese hamster ovary (CHO) cells stably expressing the human CCR8 receptor are typically used.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Compound Addition: The dye-loaded cells are exposed to various concentrations of this compound.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader or a similar instrument.
-
Data Analysis: The EC50 value is calculated from the concentration-response curve.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
-
Cell Preparation: Membranes are prepared from cells expressing the CCR8 receptor (e.g., L1.2 cells).
-
Competition Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to CCR8 (e.g., 125I-CCL1) and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation and Counting: The bound radioligand is separated from the unbound radioligand by filtration. The amount of radioactivity bound to the membranes is then quantified using a gamma counter.
-
Data Analysis: The data are used to calculate the inhibitory constant (Ki), which reflects the affinity of this compound for the CCR8 receptor.
Hypothetical In Vitro Experimental Workflow
The following diagram illustrates a general workflow for the in vitro characterization of a novel compound like this compound.
Caption: General experimental workflow for in vitro characterization of this compound.
Conclusion and Future Directions
This compound is a potent and selective CCR8 agonist with well-characterized in vitro activity. The available data provide a strong foundation for its mechanism of action at the molecular and cellular levels. However, the lack of in vivo pharmacokinetic and efficacy data is a significant gap in the current understanding of this compound's potential as a therapeutic agent. Future research should prioritize in vivo studies in relevant animal models to determine the pharmacokinetic profile, safety, and efficacy of this compound. Such studies are essential to assess its drug-like properties and to guide any potential future clinical development.
References
Methodological & Application
Application Notes and Protocols for LMD-009 in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMD-009 is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2] CCR8 is primarily expressed on T helper 2 (Th2) lymphocytes and is implicated in the recruitment of these cells to sites of inflammation. The interaction of this compound with CCR8 triggers a cascade of intracellular signaling events, leading to cellular responses such as calcium mobilization, inositol phosphate accumulation, and, most notably, chemotaxis—the directed migration of cells along a chemical gradient.[1][2][3] These characteristics make this compound a valuable tool for studying the role of CCR8 in immune responses and for the development of novel therapeutics targeting inflammatory and allergic diseases.
This document provides detailed protocols and application notes for utilizing this compound in in vitro chemotaxis assays, enabling researchers to effectively investigate its chemoattractant properties and the cellular mechanisms it governs.
This compound: Mechanism of Action
This compound selectively binds to and activates CCR8, mimicking the action of the endogenous ligand, CCL1. This activation stimulates downstream signaling pathways, including the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). This signaling cascade ultimately results in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards a higher concentration of this compound.
Data Presentation: this compound Biological Activity
The following table summarizes the key quantitative data for this compound, providing a clear reference for its potency and efficacy in various cellular assays.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 (Inositol Phosphate Accumulation) | 11 nM | COS-7 cells expressing human CCR8 | Inositol Phosphate Accumulation | |
| EC50 (Calcium Release) | 87 nM | Chinese Hamster Ovary (CHO) cells | Calcium Mobilization | |
| Ki (125I-CCL1 Competition) | 66 nM | L1.2 cells | Radioligand Binding | |
| Effective Concentration Range (Chemotaxis) | 0.1 nM - 100 µM | L1.2 cells | Cell Migration |
Experimental Protocols
Protocol 1: Boyden Chamber Chemotaxis Assay
This protocol describes a widely used method for quantifying the chemotactic response of cells to this compound using a Boyden chamber or Transwell® inserts.
Materials:
-
This compound (prepare a stock solution in DMSO and dilute in serum-free medium)
-
Chemotaxis-responsive cells expressing CCR8 (e.g., Hut78, L1.2, or primary Th2 lymphocytes)
-
Boyden chamber apparatus or 24-well plates with Transwell® inserts (e.g., 5.0 µm pore size for lymphocytes)
-
Cell culture medium (e.g., RPMI-1640) with and without serum
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other fluorescent cell viability dye
-
Fluorescence plate reader
Methodology:
-
Cell Preparation:
-
Culture CCR8-expressing cells to a density of approximately 1-2 x 106 cells/mL.
-
On the day of the experiment, harvest the cells and wash them once with serum-free medium.
-
Resuspend the cells in serum-free medium containing 0.1% BSA at a final concentration of 1 x 106 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in serum-free medium containing 0.1% BSA in the lower wells of the 24-well plate. Recommended concentration range: 0.1 nM to 1 µM.
-
Include a negative control (medium with 0.1% BSA and DMSO vehicle) and a positive control (a known chemoattractant for the cell type, such as CCL1).
-
Carefully place the Transwell® inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Add 100 µL of the cell suspension (1 x 105 cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1 to 4 hours. The optimal incubation time should be determined empirically for the specific cell type.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell® inserts from the plate.
-
To quantify the migrated cells in the lower chamber, add Calcein-AM to a final concentration of 4 µM and incubate for 30-60 minutes at 37°C.
-
Measure the fluorescence in the lower chamber using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the fold increase in migration compared to the negative control.
-
Plot the chemotactic response as a function of this compound concentration to determine the EC50.
-
Visualizations
Signaling Pathway of this compound through CCR8
Caption: this compound-induced CCR8 signaling pathway leading to chemotaxis.
Experimental Workflow for Boyden Chamber Assay
Caption: Workflow for the this compound Boyden chamber chemotaxis assay.
References
Application Notes and Protocols for LMD-009 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMD-009 is a potent and selective nonpeptide agonist of the human chemokine receptor CCR8.[1][2] As a G protein-coupled receptor (GPCR), CCR8 is primarily expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and is implicated in inflammatory responses and immune modulation. This compound mimics the action of the endogenous CCR8 ligand, CCL1, by activating downstream signaling pathways.[2][3] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in various cell culture-based assays.
Mechanism of Action
This compound selectively binds to and activates CCR8, leading to the initiation of intracellular signaling cascades.[2] This activation results in several key cellular responses, including:
-
Calcium Mobilization: Activation of CCR8 by this compound leads to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). This is a hallmark of GPCR activation and is mediated through the Gαq pathway, leading to the production of inositol phosphates.
-
Inositol Phosphate Accumulation: this compound stimulates the accumulation of inositol phosphates, a downstream signaling event following the activation of phospholipase C (PLC).
-
Chemotaxis: As a chemokine receptor agonist, this compound induces the directed migration of CCR8-expressing cells, a fundamental process in immune cell trafficking.
Recent structural studies have provided insights into the molecular interactions between this compound and CCR8, revealing key residues within the receptor's binding pocket that are crucial for agonist activity.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in various in vitro cellular assays. These values can serve as a starting point for designing new experiments.
| Cell Line | Assay Type | Concentration Range | Effective Concentration (EC50/Ki) | Incubation Time | Reference |
| COS-7 cells (expressing human CCR8) | Inositol Phosphate Accumulation | 0-20 nM | EC50: 11 nM | 90 minutes | |
| Chinese Hamster Ovary (CHO) cells | Calcium Release | 0-100 nM | EC50: 87 nM | 1 hour | |
| Lymphocyte L1.2 cells | Cell Migration | 0.1 nM - 100 µM | Ki: 66 nM | 40 minutes | |
| Sf9 cells | Protein Expression and Purification | 1 µM (in culture medium) | Not Applicable | 48 hours |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol describes how to measure the this compound-induced increase in intracellular calcium in CCR8-expressing cells.
Materials:
-
CCR8-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing CCR8)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed CCR8-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a fluorescent calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer) for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 30 seconds).
-
Compound Addition: Using the plate reader's injection system, add varying concentrations of this compound (prepared in assay buffer) to the wells.
-
Data Acquisition: Immediately after compound addition, continuously measure the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Plot the ΔF against the this compound concentration to determine the EC50 value.
Protocol 2: Chemotaxis (Cell Migration) Assay
This protocol outlines the procedure for assessing the chemotactic response of CCR8-expressing cells to this compound using a Boyden chamber or similar migration assay system.
Materials:
-
CCR8-expressing cells (e.g., lymphocyte cell line L1.2)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
This compound
-
Chemotaxis chamber (e.g., 96-well Transwell plate with 5 µm pore size polycarbonate membrane)
-
Cell viability stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Resuspend CCR8-expressing cells in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
In the lower chamber of the Transwell plate, add chemotaxis medium containing various concentrations of this compound. Include a negative control (medium alone) and a positive control (a known chemoattractant for the cells).
-
Carefully place the Transwell insert (upper chamber) into each well.
-
Add the cell suspension to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
Cell Staining and Quantification:
-
After incubation, carefully remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Stain the migrated cells on the bottom of the membrane with a fluorescent dye like Calcein-AM.
-
Quantify the fluorescence using a plate reader.
-
-
Data Analysis: The number of migrated cells is proportional to the fluorescence intensity. Plot the fluorescence intensity against the this compound concentration to generate a dose-response curve and determine the EC50 for chemotaxis.
Visualizations
Caption: this compound signaling pathway through the CCR8 receptor.
Caption: Experimental workflow for the calcium mobilization assay.
References
LMD-009: Application Notes and Protocols for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMD-009 is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking and function.[1][2] CCR8 is highly expressed on specific immune cell populations, most notably on tumor-infiltrating regulatory T cells (Tregs), making it a compelling target for cancer immunotherapy.[3][4][5] Additionally, CCR8 is implicated in Th2-mediated inflammatory responses and has been studied in the context of various autoimmune and allergic diseases.
These application notes provide an overview of this compound's utility in immunology research and detailed protocols for key in vitro assays to characterize its activity and explore the downstream consequences of CCR8 activation.
This compound: Mechanism of Action and Properties
This compound acts as a functional mimic of the endogenous CCR8 ligand, CCL1, initiating downstream signaling cascades upon binding to the receptor. This activation leads to a series of cellular responses, including chemotaxis, intracellular calcium mobilization, and inositol phosphate accumulation. The selective agonism of this compound for CCR8 allows for the targeted investigation of this receptor's role in various immunological processes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from published studies.
| Parameter | Value | Assay | Cell Line | Reference |
| EC₅₀ | 11 nM | Inositol Phosphate Accumulation | COS-7 (human CCR8 expressing) | |
| EC₅₀ | 87 nM | Calcium Release | Chinese Hamster Ovary (CHO) | |
| Kᵢ | 66 nM | ¹²⁵I-CCL1 Competition Binding | L1.2 cells |
Experimental Protocols
Sample Preparation and Storage
Preparation: this compound is typically supplied as a powder. For in vitro assays, it is recommended to prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO).
Storage: The stock solution of this compound in DMSO can be stored at -20°C for up to a year or at -80°C for up to two years. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Protocol 1: In Vitro Chemotaxis Assay using Boyden Chamber
This protocol describes the assessment of cell migration towards a gradient of this compound.
Principle: The Boyden chamber assay utilizes a two-compartment chamber separated by a microporous membrane. Cells are placed in the upper chamber, and a chemoattractant, such as this compound, is placed in the lower chamber. The migration of cells through the pores towards the chemoattractant is quantified.
Materials:
-
CCR8-expressing cells (e.g., human regulatory T cells, Jurkat cells)
-
This compound
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size is suitable for lymphocytes)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture CCR8-expressing cells to a sufficient density.
-
Prior to the assay, harvest the cells and wash them twice with chemotaxis medium.
-
Resuspend the cells in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in chemotaxis medium in the lower wells of the Boyden chamber. Include a negative control (medium only) and a positive control (a known chemoattractant for the cell type).
-
Add 100 µL of the cell suspension to the upper chamber of each well.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 2-4 hours. The optimal incubation time should be determined empirically for the specific cell type.
-
-
Quantification of Migration:
-
After incubation, remove the upper chamber.
-
Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the membrane with methanol and stain with a suitable staining solution.
-
Count the number of migrated cells on the lower surface of the membrane using a microscope. Count at least five high-power fields per membrane.
-
Data Analysis: Express the results as a chemotactic index, which is the fold increase in migrated cells in the presence of this compound compared to the negative control.
Experimental Workflow for Chemotaxis Assay
Caption: Workflow for the Boyden chamber chemotaxis assay.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium flux in response to this compound stimulation using a fluorescent calcium indicator.
Principle: Activation of CCR8, a Gq-coupled receptor, leads to the release of calcium from intracellular stores. Fluorescent dyes like Fluo-4 AM can be loaded into cells, and their fluorescence intensity increases upon binding to free calcium, which can be measured over time using a fluorescence plate reader.
Materials:
-
CCR8-expressing cells (e.g., CHO-K1 cells stably expressing human CCR8)
-
This compound
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (for aiding dye solubilization)
-
Probenecid (to prevent dye leakage)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Plating:
-
Seed CCR8-expressing cells into the microplate at a density of 40,000-80,000 cells/well (for a 96-well plate) and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in Assay Buffer.
-
Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature, protected from light.
-
-
Calcium Flux Measurement:
-
Prepare a plate with different concentrations of this compound in Assay Buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence at Ex/Em = 490/525 nm.
-
Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
Use the automated injector to add the this compound solution to the wells.
-
Continue to record the fluorescence intensity kinetically for at least 2-3 minutes to capture the peak response and subsequent decay.
-
Data Analysis: The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after stimulation to the baseline fluorescence. Dose-response curves can be generated by plotting this ratio against the this compound concentration to determine the EC₅₀.
Experimental Workflow for Calcium Flux Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]
- 5. bms.com [bms.com]
LMD-009: A Selective CCR8 Agonist for Advancing Cancer Immunotherapy Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer immunotherapy, targeting the tumor microenvironment (TME) has emerged as a critical strategy to overcome immune suppression and enhance anti-tumor responses. Within the TME, regulatory T cells (Tregs) are key players in mediating immunosuppression, thereby hindering the efficacy of immunotherapies.[1][2] A promising target for selectively targeting these tumor-infiltrating Tregs is the C-C chemokine receptor 8 (CCR8).[3][4][5] LMD-009 is a potent and selective nonpeptide agonist of CCR8, making it an invaluable tool for researchers investigating the role of this receptor in Treg biology and the broader context of cancer immunology.
Recent studies have highlighted that CCR8 is highly and specifically expressed on tumor-infiltrating Tregs across various cancer types. This selective expression makes CCR8 an attractive therapeutic target for the depletion of these immunosuppressive cells. While the primary therapeutic approach currently being explored involves anti-CCR8 antibodies to eliminate these Tregs, the use of a selective agonist like this compound is crucial for fundamental research to elucidate the downstream effects of CCR8 activation.
These application notes provide a comprehensive overview of this compound and detailed protocols for its use in cancer immunotherapy research.
This compound: A Profile
This compound is a small molecule that acts as a selective agonist for the human CCR8 receptor. It has been shown to effectively stimulate CCR8-mediated signaling pathways, including inositol phosphate accumulation, calcium mobilization, and chemotaxis, with potencies in the nanomolar range. Its selectivity for CCR8 over other chemokine receptors makes it a precise tool for studying CCR8-specific functions.
Quantitative Data Summary
The following table summarizes the reported in vitro activities of this compound, demonstrating its potency and efficacy as a CCR8 agonist.
| Assay Type | Cell Line | Parameter | This compound Value | Reference |
| Inositol Phosphate Accumulation | COS-7 cells expressing human CCR8 | EC50 | 11 nM | |
| Calcium Release | Chinese hamster ovary cells | EC50 | 87 nM | |
| Competition Binding (125I-CCL1) | L1.2 cells | Ki | 66 nM | |
| Chemotaxis | L1.2 cells | Induces migration | 0.1 nM - 100 µM |
Application in Cancer Immunotherapy Research
As a selective CCR8 agonist, this compound can be utilized in a variety of research applications to dissect the role of CCR8 in the tumor microenvironment:
-
Studying Treg Migration: Investigate the chemotactic response of CCR8-expressing Tregs towards a defined agonist gradient.
-
Elucidating CCR8 Signaling: Delineate the intracellular signaling cascades activated by CCR8 engagement in primary Tregs and other immune cells.
-
Modulating Treg Function: Explore the impact of sustained CCR8 activation on the suppressive function of Tregs.
-
High-Throughput Screening: Serve as a reference compound in screening assays for the identification of novel CCR8 antagonists.
Experimental Protocols
Here we provide detailed protocols for key in vitro experiments using this compound to study CCR8 function in immune cells.
Protocol 1: In Vitro T Cell Chemotaxis Assay
This protocol is designed to assess the migratory response of CCR8-expressing T cells, particularly Tregs, to this compound.
Materials:
-
This compound
-
Isolated human or murine CCR8+ T cells (e.g., Tregs)
-
Chemotaxis chamber (e.g., Transwell® plates with 5 µm pore size)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Flow cytometer or plate reader for cell quantification
Procedure:
-
Cell Preparation: Isolate primary T cells or Tregs from peripheral blood or tissue and resuspend them in chemotaxis buffer at a concentration of 1 x 106 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of this compound in chemotaxis buffer. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Assay Setup:
-
Add 600 µL of the this compound dilutions or control buffer to the lower wells of the chemotaxis chamber.
-
Add 100 µL of the cell suspension to the upper insert of the chamber.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the upper inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring a fixed volume or using counting beads) or a cell viability assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and determine the EC50 for chemotaxis.
Workflow for the in vitro T cell chemotaxis assay.
Protocol 2: Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium concentration in response to this compound binding to CCR8.
Materials:
-
This compound
-
CCR8-expressing cells (e.g., transfected cell line or primary T cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate CCR8-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate at 37°C for 30-60 minutes to allow for dye uptake.
-
Wash the cells with HBSS to remove extracellular dye.
-
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS.
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths.
-
Record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
Inject the this compound dilutions into the wells while continuously recording the fluorescence signal for several minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well.
-
Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and determine the EC50 for calcium mobilization.
-
Signaling pathway of this compound-induced calcium mobilization.
Protocol 3: In Vitro Treg Suppression Assay
This assay assesses the ability of Tregs, potentially modulated by this compound, to suppress the proliferation of responder T cells (Tresp).
Materials:
-
This compound
-
Isolated human or murine Tregs (CD4+CD25+ or sorted based on FoxP3 expression)
-
Isolated responder T cells (Tresp; CD4+CD25- or CD8+ T cells)
-
Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies with antigen-presenting cells)
-
Complete T cell culture medium
-
Flow cytometer
Procedure:
-
Treg Pre-treatment (Optional): Pre-incubate isolated Tregs with this compound (e.g., 100 nM) or vehicle control for a specified period (e.g., 24 hours) to assess the effect of sustained CCR8 signaling on their suppressive function.
-
Tresp Labeling: Label the Tresp population with a cell proliferation dye according to the manufacturer's instructions.
-
Co-culture Setup:
-
In a 96-well round-bottom plate, co-culture the labeled Tresps with the pre-treated or untreated Tregs at various Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4, 1:8).
-
Include control wells with Tresps alone (no Tregs) for maximal proliferation and unstimulated Tresps for baseline.
-
-
T Cell Activation: Add the T cell activation stimuli to all wells except the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain for surface markers if desired (e.g., CD4, CD8).
-
Acquire the samples on a flow cytometer and analyze the dilution of the proliferation dye in the Tresp population.
-
-
Data Analysis:
-
Calculate the percentage of proliferating Tresps in the presence and absence of Tregs.
-
Determine the percent suppression for each Treg:Tresp ratio.
-
Compare the suppressive capacity of this compound-treated Tregs to control Tregs.
-
Experimental workflow for the in vitro Treg suppression assay.
Conclusion
This compound is a critical research tool for scientists working to unravel the complexities of the CCR8 signaling axis in cancer immunotherapy. Its high potency and selectivity enable precise investigation of CCR8's role in Treg function and migration within the tumor microenvironment. The protocols provided herein offer a solid foundation for researchers to employ this compound in their studies, ultimately contributing to the development of novel and more effective cancer immunotherapies.
References
- 1. The impact of CCR8+ regulatory T cells on cytotoxic T cell function in human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulatory T Cells: Regulation of Identity and Function [frontiersin.org]
- 3. CCR8 Targeting: A Promising Strategy for Cancer Immunotherapy and Beyond - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 4. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LMD-009 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMD-009 is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8).[1][2] CCR8 is a G protein-coupled receptor that plays a crucial role in immune cell trafficking and activation.[3] Notably, CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are key mediators of immunosuppression within the tumor microenvironment.[4][5] Activation of CCR8 can induce chemotaxis, inositol phosphate accumulation, and calcium release in target cells. The selective targeting of CCR8 by agonists like this compound presents a promising strategy for modulating the immune response in various pathological conditions, including cancer.
These application notes provide detailed protocols for the preparation and in vivo administration of this compound, along with a representative experimental design for preclinical cancer research. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from published studies. This data is essential for dose-range finding in preclinical in vivo experiments.
| Assay Type | Cell Line | Parameter | This compound Potency | Reference |
| Inositol Phosphate Accumulation | COS-7 cells expressing human CCR8 | EC50 | 11 nM | |
| Calcium Release | Chinese hamster ovary cells | EC50 | 87 nM | |
| Chemotaxis (Cell Migration) | Lymphocyte L1.2 cells | - | Induces migration at 0.1 nM - 100 µM | |
| 125I-CCL1 Binding Competition | Lymphocyte L1.2 cells | Ki | 66 nM |
Signaling Pathway
This compound acts as an agonist at the CCR8 receptor, which is coupled to G proteins. Upon binding, it initiates a signaling cascade that leads to downstream cellular responses.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a stock solution and a working solution of this compound suitable for parenteral administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
1. Stock Solution Preparation (e.g., 10 mg/mL in DMSO):
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a concentration of 10 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
2. Working Solution Preparation (e.g., for a final concentration of 2.08 mg/mL):
-
Note: The following formulation has been suggested for in vivo use and provides a clear solution. The final concentration should be adjusted based on the desired dosage and administration volume. It is recommended to prepare the working solution fresh on the day of use.
-
To prepare 1 mL of the final working solution, sequentially add the following solvents in a sterile tube:
-
100 µL of the 10 mg/mL this compound stock solution in DMSO (This will be 10% of the final volume).
-
400 µL of PEG300 (40% of the final volume).
-
50 µL of Tween-80 (5% of the final volume).
-
450 µL of Saline (45% of the final volume).
-
-
Vortex thoroughly until a clear and homogenous solution is obtained. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
The final concentration of this compound in this example is 1 mg in 1 mL, or 1 mg/mL. The reported solubility is at least 2.08 mg/mL.
Protocol 2: Representative In Vivo Efficacy Study in a Syngeneic Mouse Cancer Model
This protocol provides a hypothetical, yet representative, experimental design for evaluating the anti-tumor efficacy of this compound in a solid tumor model. The choice of animal model, tumor cell line, and dosing regimen should be optimized based on the specific research question.
Objective: To assess the anti-tumor activity of this compound in an immunocompetent mouse model of cancer.
Animal Model:
-
Female C57BL/6 mice, 6-8 weeks old.
Tumor Model:
-
Subcutaneous implantation of a syngeneic tumor cell line known to be infiltrated by Tregs, such as MC38 (colon adenocarcinoma) or B16-F10 (melanoma).
Experimental Groups:
| Group | Treatment | Dose | Route | Schedule | Number of Animals |
| 1 | Vehicle Control | - | i.p. or s.c. | Daily | 10 |
| 2 | This compound | Low Dose (e.g., 1 mg/kg) | i.p. or s.c. | Daily | 10 |
| 3 | This compound | High Dose (e.g., 10 mg/kg) | i.p. or s.c. | Daily | 10 |
| 4 | Positive Control (e.g., anti-PD-1 antibody) | Varies | i.p. | Twice a week | 10 |
Disclaimer: The specified doses for this compound are hypothetical and should be determined through dose-range-finding and maximum tolerated dose (MTD) studies.
Experimental Workflow:
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 106 MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach an average volume of approximately 100 mm3, randomize the mice into the treatment groups.
-
Treatment Administration: Administer this compound or vehicle control daily via intraperitoneal (i.p.) or subcutaneous (s.c.) injection for a predefined period (e.g., 14-21 days). The positive control (e.g., anti-PD-1 antibody) should be administered according to established protocols.
-
Efficacy Endpoints:
-
Primary Endpoint: Tumor growth inhibition. Monitor and record tumor volumes throughout the study.
-
Secondary Endpoints:
-
Overall survival.
-
Body weight changes as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weight.
-
-
-
Pharmacodynamic Analysis:
-
Collect tumors, spleens, and tumor-draining lymph nodes.
-
Prepare single-cell suspensions for flow cytometric analysis to quantify the populations of various immune cells, particularly Tregs (e.g., CD4+FoxP3+) and cytotoxic T lymphocytes (e.g., CD8+).
-
Conclusion
This compound is a valuable tool for investigating the role of CCR8 in health and disease. The protocols provided herein offer a framework for the preparation and in vivo administration of this compound in preclinical cancer models. As with any experimental procedure, optimization of dosages, administration routes, and schedules is crucial for obtaining reliable and reproducible results. Further studies are warranted to fully elucidate the therapeutic potential of this compound in oncology and other indications.
References
- 1. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCR8 Targeting: A Promising Strategy for Cancer Immunotherapy and Beyond - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical development of a novel CCR8/CTLA-4 bispecific antibody for cancer treatment by disrupting CTLA-4 signaling on CD8 T cells and specifically depleting tumor-resident Tregs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring LMD-009-Induced Inositol Phosphate Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMD-009 is a potent, selective, nonpeptide agonist for the human CC chemokine receptor 8 (CCR8), a G-protein coupled receptor (GPCR) implicated in autoimmune disorders and cancer.[1][2][3][4] Activation of CCR8 by agonists like this compound initiates a signaling cascade through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[5] IP3 is a transient molecule that is rapidly metabolized into a series of other inositol phosphates, including the more stable downstream metabolite, inositol monophosphate (IP1). The accumulation of inositol phosphates, particularly IP1, serves as a robust and reliable measure of CCR8 activation by this compound.
These application notes provide detailed protocols for two common methods used to quantify this compound-induced inositol phosphate accumulation: a modern Homogeneous Time-Resolved Fluorescence (HTRF) assay and a traditional radiometric method.
This compound Signaling Pathway
Activation of the Gq-coupled CCR8 by this compound triggers a well-defined signaling cascade, leading to the production of inositol phosphates.
References
- 1. Separation of inositol phosphates by high-performance ion-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
Application Notes and Protocols: LMD-009 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMD-009 is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor with significant therapeutic potential in the field of autoimmune diseases. CCR8 is preferentially expressed on regulatory T cells (Tregs), particularly effector Tregs found in inflamed tissues. Activation of CCR8 on these cells has been shown to enhance their suppressive function, thereby mitigating autoimmune responses. These application notes provide a comprehensive overview of this compound's characteristics and detailed, exemplary protocols for its application in preclinical models of autoimmune diseases.
Disclaimer: The in vivo protocols described herein are exemplary and are based on the known function of CCR8 agonists and general methodologies for autoimmune disease models. As of the latest literature review, specific in vivo studies utilizing this compound in these models have not been published. Therefore, optimization of dosing, administration route, and timing will be necessary for specific experimental conditions.
This compound: In Vitro Activity
This compound has been characterized as a high-affinity and potent agonist of human CCR8. Its in vitro activity is summarized in the table below, demonstrating its ability to induce downstream signaling pathways associated with CCR8 activation.
| Parameter | Cell Line | Assay Type | This compound Value | CCL1 (Endogenous Ligand) Value | Reference |
| EC50 | COS-7 (human CCR8 transfected) | Inositol Phosphate Accumulation | 11 nM | 8.7 nM | [1] |
| EC50 | Chinese Hamster Ovary (CHO) | Calcium Release | 87 nM | Not Reported | [1] |
| Ki | Lymphocyte L1.2 cells | 125I-CCL1 Competition Binding | 66 nM | Not Applicable | [2] |
Signaling Pathway of this compound in Regulatory T cells
This compound, by activating CCR8 on Tregs, is hypothesized to enhance their immunosuppressive functions. The proposed signaling cascade involves G-protein coupling, leading to downstream effects that bolster Treg stability and suppressive capacity.
References
Troubleshooting & Optimization
LMD-009 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered during experiments with LMD-009.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1] Its mechanism of action involves binding to CCR8 and stimulating downstream signaling pathways, leading to cellular responses such as chemotaxis, inositol phosphate accumulation, and calcium release.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1]
Q3: How should I store this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C for up to two years. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[1][2]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: It is not recommended to dissolve this compound directly in aqueous buffers. This compound, like many small molecule inhibitors, is poorly soluble in aqueous solutions. Direct addition of the powder or even a concentrated DMSO stock to an aqueous buffer can lead to precipitation.
Q5: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A5: To minimize solvent-induced toxicity and other artifacts, the final concentration of DMSO in your cell culture experiments should generally be kept below 0.5%.
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents. Please note that solubility can be affected by temperature, pH, and the presence of other solutes.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Appearance |
| DMSO | ≥ 4.72 | ≥ 10 | Clear solution |
| Ethanol | < 1.0 | < 2.12 | Suspension |
| Methanol | < 1.0 | < 2.12 | Suspension |
| Water | Insoluble | Insoluble | Suspension |
| PBS (pH 7.4) | Insoluble | Insoluble | Suspension |
Note: The solubility data for ethanol, methanol, water, and PBS are representative values for a compound with similar characteristics and should be experimentally verified.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in various in vitro and in vivo experiments.
Materials:
-
This compound powder (MW: 471.59 g/mol )
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 4.72 mg of this compound.
-
Add the calculated volume of DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no undissolved particles remain. If necessary, gently warm the tube in a 37°C water bath for a few minutes.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of this compound Aqueous Solubility (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and UV detector
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of this compound powder to a known volume of PBS (e.g., 5 mg in 1 mL).
-
Tightly seal the container and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
Prepare a series of standards of known this compound concentrations in DMSO.
-
Analyze the filtered supernatant and the standards by HPLC to determine the concentration of dissolved this compound.
-
The concentration of this compound in the supernatant represents its thermodynamic solubility in PBS at the tested temperature.
Visual Guides
CCR8 Signaling Pathway
Caption: this compound activates the CCR8 receptor, leading to downstream signaling.
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the aqueous solubility of this compound.
Troubleshooting Guide
Problem 1: My this compound stock solution in DMSO is cloudy or has visible precipitate.
-
Possible Cause A: Incomplete Dissolution. The compound may not have fully dissolved.
-
Solution: Continue to vortex the solution. Gentle warming in a 37°C water bath for 5-10 minutes can also help.
-
-
Possible Cause B: Stock Concentration is Too High. You may have exceeded the solubility limit of this compound in DMSO.
-
Solution: Prepare a new stock solution at a lower concentration.
-
-
Possible Cause C: Moisture Contamination. The DMSO used may have absorbed moisture from the air, reducing its solvating power for hydrophobic compounds.
-
Solution: Use anhydrous, high-purity DMSO from a freshly opened bottle.
-
Problem 2: I observe precipitation immediately after diluting my this compound DMSO stock into aqueous buffer or cell culture medium.
-
Possible Cause: "Solvent Shock". This occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where it is less soluble.
-
Solution: Stepwise Dilution. Instead of a single large dilution, perform serial dilutions. For example, first, dilute the 10 mM DMSO stock to 1 mM in DMSO, and then add this to your aqueous medium.
-
Solution: Pre-warm the Medium. Ensure your cell culture medium or buffer is at 37°C before adding the this compound solution. Adding a cold solution to a warmer one can decrease solubility.
-
Problem 3: My this compound solution appears clear initially but becomes cloudy over time in my cell culture plate.
-
Possible Cause A: Temperature Fluctuation. A decrease in temperature can reduce the solubility of the compound.
-
Solution: Ensure the incubator maintains a stable temperature.
-
-
Possible Cause B: Interaction with Media Components. Components in the cell culture medium, such as proteins or salts, can interact with this compound over time, leading to precipitation.
-
Solution: Test the stability of this compound in your specific cell culture medium over the time course of your experiment without cells present.
-
-
Possible Cause C: Final Concentration Exceeds Aqueous Solubility. The final concentration of this compound in your experiment may be above its solubility limit in the aqueous environment of the cell culture medium, even with a low percentage of DMSO.
-
Solution: Determine the maximum soluble concentration of this compound in your specific medium (see Protocol 2) and ensure your experimental concentrations do not exceed this limit.
-
Troubleshooting Logic for this compound Precipitation
References
LMD-009 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of LMD-009. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a solid powder is stable for at least two years when stored at -20°C.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO. For short-term storage, the stock solution in DMSO is stable for up to two weeks at 4°C.[1] For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -80°C, which maintains stability for up to six months.[1] To prevent degradation, it is critical to avoid repeated freeze-thaw cycles.[3]
Q3: Can I store this compound solutions at -20°C?
A3: Yes, stock solutions can be stored in tightly sealed vials at -20°C. Generally, they are usable for up to one month under these conditions. However, for longer-term storage, -80°C is recommended.
Q4: What is the recommended practice for preparing working solutions for in vivo experiments?
A4: For in vivo experiments, it is best to freshly prepare the working solution from a stock solution on the day of use to ensure optimal activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or inconsistent activity of this compound in assays. | Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C). | Prepare fresh stock solutions from powder. Aliquot stock solutions for single use to avoid freeze-thaw cycles. Ensure storage at the correct temperature (-20°C for short-term, -80°C for long-term). |
| Degradation of the compound in the working solution. | Prepare working solutions fresh on the day of the experiment. | |
| Precipitation observed in the stock solution upon thawing. | The solubility of this compound may be limited in the chosen solvent at lower temperatures. | If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. Ensure the compound is fully dissolved before use. |
| Inconsistent experimental results between different batches of this compound. | Potential variability in the purity or handling of different batches. | Always refer to the Certificate of Analysis (CoA) for batch-specific information. Ensure consistent handling and storage practices for all batches. |
Data Presentation: Storage Conditions Summary
| Form | Solvent | Storage Temperature | Stability |
| Powder | - | -20°C | ≥ 2 years |
| Solution | DMSO | 4°C | 2 weeks |
| Solution | DMSO | -20°C | Up to 1 month |
| Solution | DMSO | -80°C | 6 months |
Experimental Protocols
While specific experimental protocols for stability-indicating assays of this compound are not publicly available, a general workflow for assessing the stability of a small molecule compound like this compound would typically involve the following:
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Preparation of Standards: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Time-Zero Sample: Analyze a freshly prepared solution of this compound to establish the initial purity and concentration.
-
Stability Samples: Store aliquots of the this compound solution under different conditions (e.g., 4°C, -20°C, -80°C). At specified time points (e.g., 1 week, 2 weeks, 1 month), retrieve the samples, bring them to room temperature, and analyze them by HPLC.
-
-
HPLC Analysis:
-
Use a suitable HPLC column (e.g., C18) and a mobile phase that provides good separation of this compound from potential degradation products.
-
Run the standards and samples through the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Generate a calibration curve from the standards.
-
Determine the concentration of this compound in the stability samples.
-
Calculate the percentage of this compound remaining at each time point compared to the time-zero sample.
-
Observe the appearance of any new peaks in the chromatogram, which may indicate the formation of degradation products.
-
Visualizations
Caption: Recommended workflow for the handling and storage of this compound.
Caption: Troubleshooting logic for addressing issues with this compound activity.
References
overcoming off-target effects of LMD-009
Overcoming Off-Target Effects in Your Experiments
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to mitigate the off-target effects of LMD-009, a selective CCR8 nonpeptide agonist.[1][2] While this compound shows high potency for its target, CCR8, careful experimental design is crucial to ensure that observed effects are not due to interactions with unintended targets.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its mechanism of action?
A1: this compound is a selective nonpeptide agonist for the human chemokine receptor CCR8.[1] It activates CCR8, mediating downstream signaling pathways that result in chemotaxis, inositol phosphate accumulation, and calcium release. Its potency is high, with EC50 values ranging from 11 to 87 nM for these effects.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for CCR8 among human chemokine receptors, it is crucial to consider potential off-target effects, especially at higher concentrations. Off-target activities can arise from interactions with other receptors or signaling molecules that share structural similarities with CCR8's binding pocket. For instance, some nonpeptide ligands for chemokine receptors can interact with key residues that are conserved across different receptor subtypes. It is good practice to perform counter-screening against a panel of related receptors to identify any potential off-target interactions in your experimental system.
Q3: How can I minimize off-target effects in my cell-based assays?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits a robust on-target effect in your system.
-
Perform dose-response experiments: This will help to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Use appropriate controls: Include a negative control (vehicle only) and, if available, a structurally related but inactive compound. A positive control, such as the endogenous ligand CCL1, should also be used.
-
Confirm target engagement: Use techniques like NanoBRET to confirm that this compound is engaging CCR8 in your cells at the concentrations used.
Q4: What in vitro experiments can I perform to confirm the selectivity of this compound?
A4: A comprehensive in vitro kinase profiling assay is a standard method to assess the selectivity of a small molecule inhibitor. While this compound is not a kinase inhibitor, a similar approach using a broad panel of G-protein coupled receptors (GPCRs) can be employed to determine its selectivity profile. This involves testing this compound at a fixed concentration against a large number of purified receptors to identify any potential off-target binding.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or paradoxical cellular phenotype observed after this compound treatment. | Off-target effects at the concentration used. | 1. Lower the concentration of this compound and repeat the experiment. 2. Perform a Western blot to check for the activation of known off-target pathways. 3. Use a CCR8 knockout or knockdown cell line as a negative control to confirm the phenotype is CCR8-dependent. |
| High variability in experimental results between replicates. | Inconsistent this compound concentration or cell handling. | 1. Ensure accurate and consistent preparation of this compound dilutions. 2. Standardize cell seeding density and treatment times. 3. Check for and address any issues with cell viability. |
| This compound activity is lower than expected. | Degradation of the compound or issues with the cell line. | 1. Prepare fresh stock solutions of this compound. 2. Verify the expression and functionality of CCR8 in your cell line. 3. Ensure that the assay conditions (e.g., serum concentration) are optimal for this compound activity. |
Quantitative Data Summary
The following table summarizes the potency of this compound in various functional assays.
| Assay | Cell Line | Parameter | Value |
| Inositol Phosphate Accumulation | COS-7 cells expressing human CCR8 | EC50 | 11 nM |
| Calcium Release | Chinese hamster ovary cells | EC50 | 87 nM |
| 125I-CCL1 Competition Binding | L1.2 cells | Ki | 66 nM |
| Chemotaxis | L1.2 cells | EC50 | Not explicitly stated, but mediates migration from 0.1 nM to 100 µM |
Key Experimental Protocols
Protocol: Western Blot for p38 MAPK Activation
The p38 MAPK pathway is a common stress-response pathway that can be inadvertently activated by off-target effects. This protocol details how to assess the phosphorylation status of p38 MAPK as a marker for off-target pathway activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations for the desired time. Include vehicle-treated and positive control (e.g., anisomycin) samples.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Visualizations
Signaling Pathways
Caption: this compound on-target and potential off-target signaling pathways.
Experimental Workflow
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
Logical Relationships
Caption: Logical relationship between on-target and off-target effects.
References
refining LMD-009 treatment duration in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining the treatment duration of LMD-009 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial treatment duration for this compound?
For initial experiments, a short treatment duration ranging from 30 minutes to 2 hours is recommended. Published studies have demonstrated significant downstream signaling events, such as inositol phosphate accumulation and calcium release, within this timeframe.[1][2] A common starting point is 90 minutes, which has been shown to be effective in COS-7 cells expressing the human CCR8 receptor.[1]
Q2: How do I determine the optimal this compound treatment duration for my specific cell line and endpoint?
The optimal treatment duration is dependent on your specific cell line, the concentration of this compound, and the biological endpoint you are measuring. To determine this, a time-course experiment is highly recommended. This involves treating your cells with a fixed concentration of this compound and measuring your endpoint at multiple time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).
Q3: What are the signs of cellular stress or cytotoxicity with prolonged this compound treatment?
Prolonged exposure to any compound can induce cellular stress or cytotoxicity. Signs to monitor for include:
-
Changes in cell morphology (e.g., rounding, detachment, blebbing).
-
Reduced cell viability or proliferation, which can be assessed using assays like MTT, MTS, or trypan blue exclusion.
-
Induction of apoptosis or necrosis, measurable by techniques such as Annexin V/PI staining and flow cytometry.
If you observe these signs, consider reducing the treatment duration or the concentration of this compound.
Q4: Can this compound treatment duration influence the observed EC50 value?
Yes, the treatment duration can influence the apparent potency (EC50) of this compound. Shorter incubation times may be sufficient to observe rapid signaling events like calcium mobilization, while longer durations might be necessary for transcriptional or translational changes. It is crucial to keep the treatment time consistent across experiments when comparing dose-response curves.
Troubleshooting Guides
Problem 1: No significant effect of this compound is observed at the recommended starting duration.
-
Possible Cause 1: Low CCR8 expression in your cell line.
-
Solution: Confirm the expression of the CCR8 receptor in your cell line using techniques like qPCR, western blotting, or flow cytometry. This compound is a selective CCR8 agonist, and its effect is dependent on receptor presence.[3]
-
-
Possible Cause 2: The chosen endpoint has a delayed response.
-
Solution: If you are measuring a downstream event like gene expression or protein synthesis, a longer treatment duration may be necessary. Perform a time-course experiment to identify the optimal time point for your specific endpoint.
-
-
Possible Cause 3: Suboptimal this compound concentration.
-
Solution: While refining treatment duration, ensure you are using a concentration of this compound that is at or above its EC50 for the desired effect. The reported EC50 for this compound ranges from 11 to 87 nM for different cellular responses.[1]
-
Problem 2: High background or variability in results across different treatment durations.
-
Possible Cause 1: Inconsistent cell health or density.
-
Solution: Ensure that cells are seeded at a consistent density and are in a logarithmic growth phase before starting the experiment. Over-confluent or starved cells can respond differently to treatment.
-
-
Possible Cause 2: Instability of this compound in culture media over longer incubations.
-
Solution: For long-term experiments (e.g., > 24 hours), consider the stability of this compound in your specific cell culture medium. If stability is a concern, you may need to replenish the medium with fresh this compound during the experiment.
-
-
Possible Cause 3: Desensitization of the CCR8 receptor.
-
Solution: Continuous exposure to an agonist can lead to receptor desensitization and internalization. If you are studying signaling events, shorter treatment times are generally preferred to capture the initial response before significant desensitization occurs.
-
Quantitative Data Summary
| Parameter | Cell Line | Assay | Treatment Duration | Value | Reference |
| EC50 | COS-7 cells expressing human CCR8 | Inositol Phosphate Accumulation | 90 min | 11 nM | |
| EC50 | Chinese Hamster Ovary (CHO) cells | Calcium Release | 1 h | 87 nM | |
| Ki | L1.2 cells | 125I-CCL1 Competition Binding | Not specified | 66 nM |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal this compound Treatment Duration
This protocol outlines a general procedure to determine the optimal treatment duration of this compound for a specific cellular endpoint.
1. Cell Seeding:
- Seed your cells of interest in an appropriate multi-well plate format (e.g., 96-well for viability assays, 6-well for protein or RNA extraction).
- Allow cells to adhere and reach the desired confluency (typically 60-80%).
2. This compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- On the day of the experiment, dilute the this compound stock solution in your cell culture medium to the desired final concentration. It is advisable to use a concentration known to elicit a response (e.g., 10x the EC50).
3. Time-Course Treatment:
- Remove the old medium from the cells and add the this compound-containing medium.
- Incubate the cells for a range of time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).
- For the 0 time point (control), add the vehicle control (medium with the same concentration of solvent as the this compound treatment).
4. Endpoint Analysis:
- At each time point, harvest the cells or the supernatant as required for your specific assay.
- Perform the assay to measure your endpoint of interest (e.g., cytotoxicity assay, RNA extraction for qPCR, protein lysis for western blotting).
5. Data Analysis:
- Plot the measured response as a function of treatment time.
- The optimal treatment duration is the time point that gives the desired level of response (e.g., maximal effect for an activation study, or a time before significant cytotoxicity for longer-term studies).
Protocol: Cytotoxicity Assay (LDH Release)
This protocol describes a method to assess the cytotoxicity of this compound using a lactate dehydrogenase (LDH) release assay.
1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate and treat with a range of this compound concentrations and for different durations as determined from your time-course experiment.
- Include the following controls:
- Untreated cells (background LDH release).
- Cells treated with vehicle control.
- Cells treated with a lysis buffer (maximum LDH release).
2. Sample Collection:
- After the treatment period, centrifuge the plate to pellet any detached cells.
- Carefully transfer the supernatant (containing released LDH) to a new 96-well plate.
3. LDH Assay:
- Perform the LDH assay according to the manufacturer's instructions (e.g., using a CytoTox 96® Non-Radioactive Cytotoxicity Assay). This typically involves adding a reaction mixture and incubating for a specific time.
4. Data Measurement and Analysis:
- Measure the absorbance at the recommended wavelength using a plate reader.
- Calculate the percentage of cytotoxicity for each treatment condition relative to the maximum LDH release control.
Visualizations
Caption: Workflow for determining optimal this compound treatment time.
Caption: Simplified this compound signaling cascade via CCR8.
References
LMD-009 Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with LMD-009, a selective CCR8 nonpeptide agonist. The following resources are designed to help you troubleshoot common issues and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8).[1][2] Its mechanism of action involves binding to CCR8, which is a G protein-coupled receptor (GPCR). This binding event activates downstream signaling pathways, leading to cellular responses such as chemotaxis, inositol phosphate accumulation, and calcium release.[1][2]
Q2: In which cell lines has this compound activity been validated?
A2: this compound has been shown to be active in several cell lines engineered to express the human CCR8 receptor, including COS-7 cells, Chinese hamster ovary (CHO) cells, and lymphocyte L1.2 cells.[1]
Q3: What are the reported EC50 values for this compound in different assays?
A3: The potency of this compound varies depending on the assay. Reported EC50 values range from 11 to 87 nM. For example, in an inositol phosphate accumulation assay using COS-7 cells expressing human CCR8, the EC50 was 11 nM. In a calcium release assay with Chinese hamster ovary cells, the EC50 was 87 nM.
Troubleshooting Inconsistent Results
Q4: We are observing high variability in our chemotaxis assay results with this compound. What are the potential causes?
A4: Inconsistent results in chemotaxis assays can stem from several factors:
-
Cell Health and CCR8 Expression: Ensure your cells (e.g., L1.2 cells) are healthy and display consistent, high-level expression of the CCR8 receptor. Passage number can affect receptor expression and cell responsiveness.
-
This compound Preparation and Storage: this compound should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles. Confirm the correct solvent is used for reconstitution as per the manufacturer's instructions.
-
Assay Conditions: Chemotaxis is sensitive to incubation time and temperature. Optimize these parameters for your specific cell line and assay setup. The reported incubation time for L1.2 cell migration is 40 minutes.
-
Concentration Gradient: Ensure a stable and reproducible chemoattractant gradient is established in your assay system (e.g., Transwell plate).
Q5: Our calcium influx assay shows a weak or no response to this compound. How can we troubleshoot this?
A5: A diminished or absent calcium signal can be due to several issues:
-
Cellular CCR8 Levels: The level of functional CCR8 expression on the cell surface is critical. Verify receptor expression in your CHO or other chosen cell lines.
-
Calcium Dye Loading: Inconsistent loading of calcium-sensitive dyes (e.g., Fura-2, Fluo-4) can lead to poor signal. Ensure consistent dye concentration, loading time, and temperature.
-
Assay Buffer Composition: The presence of calcium in the extracellular buffer is crucial for influx. Check the formulation of your assay buffer.
-
This compound Concentration: Use a concentration range that brackets the reported EC50 of 87 nM for calcium release. A full dose-response curve is recommended.
Quantitative Data Summary
| Assay Type | Cell Line | Key Parameter | Reported Value |
| Inositol Phosphate Accumulation | COS-7 cells expressing human CCR8 | EC50 | 11 nM |
| Calcium Release | Chinese hamster ovary cells | EC50 | 87 nM |
| 125I-CCL1 Competition Binding | Lymphocyte L1.2 cells | Ki | 66 nM |
| Cell Migration | Lymphocyte L1.2 cells | - | Induces migration |
Key Experimental Protocols
Inositol Phosphate Accumulation Assay
-
Cell Culture: Plate COS-7 cells expressing the human CCR8 receptor in appropriate culture vessels.
-
Labeling: Incubate cells with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Stimulation: Treat the cells with varying concentrations of this compound (e.g., 0-20 nM) for 90 minutes.
-
Extraction: Lyse the cells and extract the inositol phosphates.
-
Quantification: Separate and quantify the accumulated [3H]inositol phosphates using ion-exchange chromatography.
Calcium Release Assay
-
Cell Culture: Culture Chinese hamster ovary cells expressing the human CCR8 receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's protocol.
-
Stimulation: Stimulate the cells with a range of this compound concentrations (e.g., 0-100 nM) for 1 hour.
-
Measurement: Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader or a flow cytometer.
Visualizing this compound's Mechanism of Action
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Optimization of LMD-009 for High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of LMD-009 for high-throughput screening (HTS).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective nonpeptide agonist for the human chemokine receptor CCR8.[1][2] It mimics the action of the endogenous agonist, CCL1, by binding to and activating CCR8.[2] This activation triggers several downstream signaling events, including inositol phosphate accumulation, calcium release, and chemotaxis.[1][2] this compound has been shown to be a full agonist with high potency, exhibiting EC50 values ranging from 11 to 87 nM in various functional assays.
2. What are the primary applications of this compound in high-throughput screening?
This compound is primarily used as a potent and selective agonist to develop and validate high-throughput screening assays for the discovery of CCR8 modulators. These assays can be used to identify novel antagonists, allosteric modulators, or compounds that interfere with the CCR8 signaling pathway. Given CCR8's role in various autoimmune disorders, this compound is a valuable tool for identifying potential therapeutic agents.
3. What types of HTS assays are suitable for use with this compound?
Cell-based assays that measure the functional consequences of CCR8 activation are most suitable for HTS campaigns using this compound. Common assay formats include:
-
Calcium mobilization assays: These are widely used for GPCRs like CCR8 that signal through the Gq pathway, leading to a transient increase in intracellular calcium. Fluorescent calcium indicators are used to detect this change.
-
Reporter gene assays: These assays utilize a reporter gene (e.g., luciferase, β-galactosidase) under the control of a response element that is activated by CCR8 signaling.
-
Chemotaxis assays: These measure the migration of cells expressing CCR8 towards a gradient of this compound. While powerful, they can be more challenging to adapt to a high-throughput format.
4. How should this compound be prepared and stored for HTS applications?
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as DMSO. To prevent product inactivation from repeated freeze-thaw cycles, the stock solution should be aliquoted and stored at -20°C or lower. For experimental use, the stock solution should be diluted to the desired concentration in the appropriate assay buffer. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the assay is compatible with the cells and does not exceed a level that could cause toxicity or interfere with the assay readout, typically under 1%.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the optimization of this compound for high-throughput screening.
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Background Ratio in Calcium Mobilization Assay | 1. Suboptimal this compound concentration. 2. Low CCR8 expression in the cell line. 3. Inadequate dye loading or cell health. | 1. Perform a dose-response curve with this compound to determine the optimal EC80-EC90 concentration for stimulation. 2. Verify CCR8 expression using a validated method like flow cytometry or qPCR. Consider using a cell line with higher receptor expression. 3. Optimize dye loading time and temperature. Ensure cells are healthy and plated at the correct density. |
| High Well-to-Well Variability (High %CV) | 1. Inconsistent cell plating. 2. Inaccurate liquid handling. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette or automated dispenser for cell plating. 2. Calibrate and validate all liquid handling instrumentation. 3. Avoid using the outer wells of the microplate or fill them with buffer/media to maintain a humidified environment. |
| "False Positives" in a Primary Screen | 1. Compound autofluorescence or light scattering. 2. Compound cytotoxicity. 3. Non-specific compound activity. | 1. Pre-screen compounds for autofluorescence at the assay wavelengths. 2. Perform a counter-screen to assess cell viability in the presence of the hit compounds. 3. Utilize an orthogonal assay to confirm the activity of the primary hits. For example, if the primary screen was a calcium mobilization assay, a reporter gene assay could be used as a secondary screen. |
| Assay Drift Over Time During HTS Run | 1. Changes in temperature or CO2 levels. 2. Reagent instability. 3. Cell settling or changes in cell health over time. | 1. Ensure stable environmental conditions throughout the HTS run. 2. Prepare fresh reagents as needed and keep them at the appropriate temperature. 3. Minimize the time plates are out of the incubator. Use a plate shaker to resuspend cells if necessary. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various functional assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Inositol Phosphate Accumulation | COS-7 cells expressing human CCR8 | EC50 | 11 nM | |
| Calcium Release | Chinese hamster ovary cells | EC50 | 87 nM | |
| 125I-CCL1 Competition Binding | Lymphocyte L1.2 cells | Ki | 66 nM |
The following table provides an example of HTS assay performance metrics for a calcium mobilization assay using this compound.
| Parameter | Value | Interpretation |
| Z'-factor | 0.65 | Indicates an excellent assay suitable for HTS. A Z'-factor between 0.5 and 1.0 is considered robust. |
| Signal-to-Background Ratio | 8 | A strong signal window, facilitating the identification of hits. |
| Coefficient of Variation (%CV) | < 10% | Indicates good reproducibility of the assay. |
Experimental Protocols
Detailed Methodology: High-Throughput Calcium Mobilization Assay
This protocol describes a no-wash, fluorescence-based calcium mobilization assay in a 384-well format for screening compounds that modulate this compound-induced CCR8 activation.
Materials:
-
CHO-K1 cells stably expressing human CCR8
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Test compounds
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Plating:
-
Culture CCR8-expressing CHO-K1 cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer at a density of 2 x 10^6 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (50,000 cells/well).
-
Incubate the plate at 37°C, 5% CO2 for 1-2 hours to allow cells to attach.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye according to the manufacturer's instructions.
-
Add 25 µL of the dye solution to each well.
-
Incubate the plate at 37°C, 5% CO2 for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in assay buffer.
-
Add 5 µL of the compound dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer (for this compound stimulation) or a known antagonist.
-
Incubate at room temperature for 15-30 minutes.
-
-
This compound Stimulation and Signal Detection:
-
Prepare a solution of this compound in assay buffer at a concentration that will yield the EC80 after addition to the wells.
-
Place the plate in a fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).
-
Set the instrument to read fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) every second for a total of 120 seconds.
-
After a 10-20 second baseline reading, the instrument should automatically add 12.5 µL of the this compound solution to each well.
-
Continue reading fluorescence for the remainder of the time.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the positive control (this compound stimulation in the absence of test compound) and negative control (no this compound stimulation).
-
Calculate the % inhibition for each test compound concentration.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Visualizations
Caption: this compound signaling pathway via the CCR8 receptor.
Caption: High-throughput calcium mobilization assay workflow.
References
mitigating cytotoxicity of LMD-009 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LMD-009. The following information is intended to help mitigate potential cytotoxicity observed at high concentrations during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased cell viability in our cell cultures when using this compound at concentrations above 10 µM. Is this expected?
A1: this compound is a potent and selective CCR8 agonist with reported EC50 values in the nanomolar range for mediating chemotaxis, inositol phosphate accumulation, and calcium release.[1][2][3] While high concentrations of many compounds can lead to off-target effects and cytotoxicity, specific data on this compound's cytotoxic profile at concentrations significantly above its effective range is limited. The observed decrease in cell viability could be due to several factors, including supraphysiological activation of CCR8 signaling, off-target effects on other cellular pathways, or issues with compound solubility and aggregation at high concentrations. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q2: What are the potential mechanisms of cytotoxicity for a selective agonist like this compound at high concentrations?
A2: While the precise mechanism of this compound-induced cytotoxicity at high concentrations is not well-documented, potential mechanisms could include:
-
Receptor Overstimulation and Desensitization: Continuous, high-level stimulation of CCR8 could lead to receptor desensitization, internalization, and downstream signaling dysregulation, potentially triggering apoptotic pathways.
-
Off-Target Effects: At high concentrations, this compound may interact with other receptors or cellular components, leading to unintended biological consequences and toxicity.
-
Metabolic Stress: The cellular response to sustained receptor activation could lead to metabolic stress and the production of reactive oxygen species (ROS), which can damage cellular components and induce cell death.
-
Compound Aggregation: Poor solubility at high concentrations can lead to the formation of compound aggregates, which can be cytotoxic.
Q3: How can we confirm that the observed cytotoxicity is specific to this compound's activity?
A3: To determine if the cytotoxicity is a direct result of this compound's activity, consider the following control experiments:
-
Use a CCR8 Antagonist: Co-treatment with a known CCR8 antagonist should competitively inhibit the effects of this compound. If the cytotoxicity is mitigated in the presence of the antagonist, it suggests the effect is mediated through CCR8.
-
Test in a CCR8-Negative Cell Line: Compare the cytotoxic effects of high concentrations of this compound in your CCR8-expressing cell line with a similar cell line that does not express CCR8. A lack of cytotoxicity in the CCR8-negative line would point towards a receptor-mediated effect.
-
Structural Analogs: If available, test a structurally similar but inactive analog of this compound. This can help differentiate between a specific pharmacological effect and non-specific toxicity due to the chemical scaffold.
Troubleshooting Guides
Issue 1: Unexpected Cell Death in In Vitro Cultures
Symptoms:
-
Reduced cell viability in MTT, MTS, or other viability assays.
-
Morphological changes such as cell shrinkage, rounding, and detachment.
-
Increased staining with apoptosis markers (e.g., Annexin V, Caspase-3/7).
Possible Causes & Mitigation Strategies:
| Possible Cause | Mitigation Strategy | Experimental Protocol |
| Concentration Too High | Determine the optimal, non-toxic concentration range. | Perform a dose-response curve starting from the low nanomolar range up to the concentration where cytotoxicity is observed. Identify the lowest concentration that elicits the desired biological effect without significant cell death. |
| Off-Target Effects | Reduce concentration and use appropriate controls. | Co-treat with a CCR8 antagonist. Test in a CCR8-negative cell line to assess receptor-independent toxicity. |
| Solvent Toxicity | Ensure the final solvent concentration is non-toxic. | Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound to rule out solvent-induced cytotoxicity. |
| Compound Instability or Aggregation | Prepare fresh solutions and assess solubility. | Prepare this compound solutions fresh for each experiment. Visually inspect for precipitates. Use a particle size analyzer or dynamic light scattering to check for aggregation at high concentrations. |
| Oxidative Stress | Co-treat with an antioxidant. | Co-incubate cells with this compound and an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic phenotype.[4] |
Issue 2: Inconsistent Results Between Experiments
Symptoms:
-
High variability in cell viability or functional assay readouts at the same this compound concentration.
-
Lack of reproducibility in dose-response curves.
Possible Causes & Mitigation Strategies:
| Possible Cause | Mitigation Strategy | Experimental Protocol |
| Inconsistent Compound Preparation | Standardize solution preparation. | Always use the same protocol for dissolving and diluting this compound. Prepare a concentrated stock solution and make fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Culture Variability | Maintain consistent cell culture conditions. | Ensure cells are at a consistent passage number and confluency for all experiments. Regularly check for mycoplasma contamination. |
| Assay Timing | Optimize and standardize incubation times. | Determine the optimal incubation time for your specific assay. Prolonged exposure to high concentrations may lead to increased cytotoxicity. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Assessment: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 (inhibitory concentration 50%).
Protocol 2: CCR8-Mediated Cytotoxicity Confirmation
-
Cell Seeding: Seed both CCR8-positive and CCR8-negative cells in separate 96-well plates.
-
Antagonist Pre-treatment (for CCR8-positive cells): In one plate of CCR8-positive cells, pre-incubate with a CCR8 antagonist for 1-2 hours before adding this compound.
-
This compound Treatment: Treat all plates with a high concentration of this compound (known to be cytotoxic) and a vehicle control.
-
Incubation and Viability Assessment: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Compare the cell viability in the three conditions: this compound alone, this compound with antagonist, and this compound in CCR8-negative cells.
Visualizations
Caption: this compound signaling and potential high-concentration cytotoxicity pathways.
Caption: A logical workflow for troubleshooting unexpected this compound cytotoxicity.
References
Validation & Comparative
A Comparative Analysis of LMD-009 and ZK 756326 in CCR8 Activation
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel compounds with chemokine receptors is paramount. This guide provides a detailed comparison of two nonpeptide agonists of the C-C Motif Chemokine Receptor 8 (CCR8), LMD-009 and ZK 756326, focusing on their performance and the experimental data that defines their activity.
Both this compound and ZK 756326 are recognized as agonists for CCR8, a G-protein coupled receptor that has emerged as a significant therapeutic target in cancer and autoimmune diseases.[1][2] While both compounds activate the receptor, they exhibit distinct potencies and binding characteristics.
Quantitative Performance at a Glance
A summary of the key quantitative data for this compound and ZK 756326 is presented below, offering a direct comparison of their efficacy and affinity in activating CCR8.
| Parameter | This compound | ZK 756326 |
| Agonist Activity | Full Agonist | Full Agonist |
| EC50 (Inositol Phosphate Accumulation) | 11 nM[3][4] | Not Reported |
| EC50 (Calcium Mobilization) | 87 nM[5] | 254 nM (human), 2.6 µM (mouse) |
| IC50 (CCL1 Binding Inhibition) | Not directly reported as IC50, but Ki is 66 nM | 1.8 µM |
| Binding Affinity (Ki) | 66 nM | Not Reported |
| Selectivity | Selective for CCR8 over 19 other human chemokine receptors | >28-fold selective for CCR8 over 26 other GPCRs, but shows some activity at serotonin receptors (5-HT1A, 5-HT2B, 5-HT2C, 5-HT5A) |
In-Depth Look at Experimental Findings
This compound has been characterized as a potent and selective nonpeptide agonist of CCR8. Studies have demonstrated its ability to mediate chemotaxis, inositol phosphate accumulation, and calcium release with high potencies, exhibiting efficacies similar to the endogenous agonist CCL1. The binding affinity (Ki) of this compound for CCR8 has been determined to be 66 nM. Importantly, this compound shows high selectivity for CCR8, with no antagonist activity observed at other human chemokine receptors. Recent cryo-electron microscopy studies have provided insights into the structural basis of CCR8 activation by this compound, highlighting key residues involved in their interaction.
ZK 756326 is also a nonpeptide agonist of CCR8. It dose-responsively elicits an increase in intracellular calcium and cross-desensitizes the receptor's response to CCL1. The IC50 value for ZK 756326 in inhibiting the binding of the CCR8 ligand CCL1 is 1.8 µM. In functional assays, it stimulates extracellular acidification in cells expressing human and mouse CCR8 with EC50 values of 254 nM and 2.6 µM, respectively. While selective for CCR8 over many other GPCRs, ZK 756326 does exhibit some off-target binding to serotonin receptors. Like this compound, the binding site of ZK 756326 on CCR8 has been shown to overlap with that of the natural chemokine ligand CCL1.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Figure 1: Simplified CCR8 signaling pathway upon agonist binding.
Figure 2: General workflow for a calcium mobilization assay.
Experimental Protocols
Calcium Mobilization Assay This assay is used to determine the ability of a compound to induce an increase in intracellular calcium, a key event in G-protein coupled receptor signaling.
-
Cell Culture: Cells stably or transiently expressing the human CCR8 receptor (e.g., Chinese Hamster Ovary (CHO) cells or U87 cells) are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This dye will fluoresce upon binding to free intracellular calcium.
-
Compound Addition: The dye-loaded cells are then exposed to varying concentrations of the test compound (this compound or ZK 756326).
-
Fluorescence Measurement: Changes in intracellular calcium concentrations are measured by detecting the fluorescence signal using a fluorometric imaging plate reader or a similar instrument.
-
Data Analysis: The resulting data is used to generate dose-response curves, from which the EC50 value (the concentration of the compound that elicits a half-maximal response) can be calculated.
Chemotaxis Assay This assay measures the ability of a compound to induce directed cell migration, a primary function of chemokine receptors.
-
Cell Preparation: A cell line expressing CCR8 (e.g., L1.2 cells) is resuspended in a suitable buffer.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber) is used. The lower wells contain the test compound (this compound or ZK 756326) at various concentrations, and the upper inserts contain the cell suspension. The two compartments are separated by a porous membrane.
-
Incubation: The chamber is incubated for a period of time (e.g., 2-4 hours) at 37°C to allow for cell migration towards the chemoattractant in the lower well.
-
Cell Quantification: After incubation, the number of cells that have migrated to the lower well is quantified, often using flow cytometry.
-
Data Analysis: A migration index is calculated as the ratio of cells that migrated in response to the compound versus the number of cells that migrated in response to the buffer alone.
Radioligand Binding Assay This assay is used to determine the binding affinity of a compound to its target receptor.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the CCR8 receptor.
-
Assay Mixture: The membranes are incubated with a radiolabeled ligand for CCR8 (e.g., 125I-CCL1) and varying concentrations of the unlabeled test compound (the "competitor," in this case, this compound or ZK 756326).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by filtration.
-
Radioactivity Measurement: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibition constant, a measure of binding affinity) can be calculated.
References
- 1. Unveiling the structural mechanisms of nonpeptide ligand recognition and activation in human chemokine receptor CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of LMD-009 and Endogenous Ligands for the CCR8 Receptor
This guide provides a detailed comparison between the synthetic, nonpeptide agonist LMD-009 and the natural, endogenous ligands of the C-C Chemokine Receptor 8 (CCR8). CCR8, a G protein-coupled receptor (GPCR), is a key regulator of immune cell migration and function, making it a significant target in immunology and oncology research. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to deliniate the pharmacological and functional characteristics of these molecules.
Overview of this compound and Endogenous CCR8 Ligands
This compound is a potent and selective small-molecule, nonpeptide agonist for the human CCR8 receptor.[1][2] It was developed as a chemical tool to probe the function of CCR8 and serves as a reference compound in drug discovery efforts. Structurally distinct from the native chemokine ligands, this compound mimics the functional outcomes of endogenous ligand binding, including the induction of chemotaxis, calcium mobilization, and inositol phosphate accumulation.[2] Its efficacy is reported to be similar to that of the primary endogenous agonist, CCL1.[2]
The endogenous ligands for CCR8 are a group of small proteins known as chemokines. The most well-established and specific endogenous agonist for human CCR8 is Chemokine (C-C motif) Ligand 1 (CCL1) .[3] Other chemokines, including CCL8 and CCL18 , have also been reported to interact with CCR8, although the role of CCL18 as a high-affinity physiological ligand remains a subject of debate in the scientific community. These ligands play crucial roles in immune homeostasis and pathology, particularly in the recruitment of T-helper 2 (Th2) cells and regulatory T cells (Tregs).
Comparative Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound and endogenous CCR8 ligands based on published experimental data. These values highlight the comparative efficacy and potency of the synthetic agonist relative to its natural counterparts.
Table 1: Binding Affinity for Human CCR8
| Ligand | Assay Type | Cell Line | Ki (nM) | Reference(s) |
| This compound | 125I-CCL1 Competition | L1.2 | 66 | |
| CCL1 | 125I-CCL1 Competition | CCR8-transfected cells | 0.114 | |
| CCL18 | 125I-CCL1 Competition | CCR8-transfected cells | 1.89 | |
| CCL18 | 125I-CCL18 Competition | CCR8-transfected cells | 1.04 |
Note: The binding of CCL18 to CCR8 is controversial, with some studies failing to demonstrate high-affinity interaction.
Table 2: Functional Potency at Human CCR8
| Ligand | Assay Type | Cell Line | EC50 (nM) | Reference(s) |
| This compound | Inositol Phosphate Accumulation | COS-7 | 11 | |
| This compound | Calcium Mobilization | CHO | 87 | |
| This compound | Chemotaxis | L1.2 | (Potent agonist) | |
| CCL1 | Calcium Mobilization | CHO-CCR8 | (Potent agonist) | |
| CCL1 | Chemotaxis | CCR8-transfected cells | (Potent agonist) | |
| CCL18 | Calcium Mobilization | CCR8-transfected cells | (Potent agonist) | |
| CCL18 | Chemotaxis | CCR8-transfected cells | (Potent agonist) |
CCR8 Signaling Pathways
Upon agonist binding, CCR8 undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins, primarily of the Gαi subtype. This initiates a cascade of downstream signaling events. The activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). This signaling cascade culminates in various cellular responses, including the reorganization of the actin cytoskeleton for cell migration (chemotaxis), gene transcription, and regulation of cell survival.
Caption: CCR8 receptor signaling cascade upon agonist binding.
Key Experimental Protocols
The characterization of CCR8 ligands relies on a suite of standardized in vitro assays. Below are detailed methodologies for three fundamental experiments used to assess ligand binding and function.
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., 125I-CCL1) from the CCR8 receptor, allowing for the determination of the compound's binding affinity (Ki).
Methodology:
-
Cell Culture: Use a cell line stably expressing human CCR8 (e.g., L1.2 or CHO cells). Culture cells to a density of approximately 1-2 x 106 cells/mL.
-
Membrane Preparation (Optional): Alternatively, prepare cell membranes by homogenization and centrifugation to isolate the receptor-containing fraction.
-
Assay Setup: In a 96-well plate, add a fixed concentration of radiolabeled ligand (125I-CCL1, typically near its Kd value).
-
Compound Addition: Add increasing concentrations of the unlabeled competitor ligand (this compound or unlabeled CCL1). Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat.
-
Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
This functional assay measures the increase in intracellular calcium concentration following receptor activation. It is a common method for assessing the potency (EC50) of agonists.
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Methodology:
-
Cell Seeding: Plate cells expressing CCR8 (e.g., CHO-K1 or HEK293) into a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). Incubate for 45-60 minutes at 37°C.
-
Baseline Reading: Place the plate into a fluorescence microplate reader (e.g., FLIPR or FlexStation) and measure the baseline fluorescence for 10-20 seconds.
-
Ligand Addition: The instrument automatically injects the CCR8 agonist (this compound or CCL1) at various concentrations.
-
Signal Detection: Continue to measure fluorescence intensity for an additional 1-3 minutes to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Plot the response against the log concentration of the agonist and fit the data using a four-parameter logistic equation to determine the EC50 value.
This assay directly measures the ability of a ligand to induce directed cell migration, a primary physiological function of chemokine receptors.
Caption: Setup and workflow of a Transwell chemotaxis assay.
Methodology:
-
Assay Setup: Use a 96-well chemotaxis plate (e.g., IncuCyte Clearview or Transwell) containing an upper insert with a porous membrane (typically 5-8 µm pore size).
-
Chemoattractant Addition: In the lower chamber, add assay buffer containing a range of concentrations of the chemoattractant (this compound or CCL1). Include a buffer-only control to measure random migration.
-
Cell Seeding: Resuspend CCR8-expressing cells (e.g., primary T cells or the L1.2 cell line) in assay buffer and add them to the upper chamber.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator to allow cells to migrate through the membrane pores toward the chemoattractant gradient.
-
Quantification: Remove non-migrated cells from the top surface of the membrane. Migrated cells on the bottom of the membrane can be quantified by various methods:
-
Staining the cells with a dye (e.g., Calcein AM) and measuring fluorescence.
-
Lysing the cells and quantifying a cellular component (e.g., ATP).
-
Using an automated imaging system like the IncuCyte to kinetically count cells as they appear on the bottom of the membrane.
-
-
Data Analysis: Plot the number of migrated cells against the chemoattractant concentration. The resulting bell-shaped curve is characteristic of chemotaxis, where migration decreases at very high concentrations due to receptor saturation and desensitization.
References
A Comparative Guide to the Selectivity of LMD-009 for CCR8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CCR8 agonist LMD-009 with alternative CCR8 antagonists, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the utility of these molecules for studying CCR8 pharmacology and their potential as therapeutic agents.
Introduction to CCR8 Modulation
C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking and function. It is predominantly expressed on T helper type 2 (Th2) cells and regulatory T cells (Tregs), making it an attractive target for therapeutic intervention in various inflammatory diseases and cancer.[1] The endogenous ligand for CCR8 is CCL1.[2][3] Modulation of CCR8 activity can be achieved through agonists, which activate the receptor, or antagonists, which block its activation. This guide focuses on the selective CCR8 agonist this compound and compares its performance with recently developed CCR8 antagonists.
This compound: A Selective CCR8 Agonist
This compound is a potent and selective nonpeptide agonist of CCR8.[4] It mimics the action of the natural ligand CCL1, inducing downstream signaling pathways upon binding to the receptor.
Comparative Analysis of CCR8 Ligands
The following table summarizes the quantitative data for this compound and several CCR8 antagonists. This allows for a direct comparison of their potency and binding affinities.
| Compound | Type | Target | Assay | Potency/Affinity | Reference |
| This compound | Agonist | Human CCR8 | Inositol Phosphate Accumulation | EC50: 11 nM | |
| Human CCR8 | Calcium Release | EC50: 87 nM | |||
| Human CCR8 | Competition Binding (vs. 125I-CCL1) | Ki: 66 nM | |||
| IPG7236 | Antagonist | Human CCR8 | Tango Assay | IC50: 24 nM | |
| Human CCR8 | Inhibition of CCL1-induced Signaling | IC50: 8.44 nM | |||
| Human CCR8 | Inhibition of Treg Migration | IC50: 33.8 nM | |||
| GS-1811 | Antagonist (mAb) | Human CCR8 | On-cell Affinity (MSD assay) | KD: unreported | |
| Human CCR8 | β-Arrestin GPCR Assay (vs. CCL1) | Antagonistic Activity | |||
| S-531011 | Antagonist (mAb) | Human CCR8 | Binding Affinity | High | |
| Human CCR8 | Neutralization of CCL1-CCR8 Signaling | Potent | |||
| mAb1 | Antagonist (mAb) | Human CCR8 | Binding Affinity (Scatchard analysis) | 28.4 pM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates (IPs) following the activation of Gq-coupled GPCRs like CCR8.
-
Cell Culture: COS-7 cells are transiently transfected with a plasmid encoding human CCR8.
-
Labeling: Transfected cells are labeled overnight with myo-[³H]inositol.
-
Stimulation: Cells are washed and then stimulated with varying concentrations of this compound or CCL1 for a defined period (e.g., 90 minutes).
-
Extraction: The reaction is stopped, and IPs are extracted using a suitable method (e.g., perchloric acid precipitation followed by anion-exchange chromatography).
-
Quantification: The amount of [³H]inositol phosphates is determined by liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated to calculate EC50 values.
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration upon CCR8 activation.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human CCR8 are used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8) for a specific duration at 37°C.
-
Stimulation: The baseline fluorescence is measured before the addition of varying concentrations of this compound or CCL1.
-
Detection: Changes in fluorescence, indicative of intracellular calcium mobilization, are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence intensity is used to generate dose-response curves and determine EC50 values.
Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Cell Preparation: Membranes are prepared from L1.2 cells stably expressing human CCR8.
-
Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled CCR8 ligand (e.g., ¹²⁵I-CCL1) and varying concentrations of the unlabeled competitor (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.
Visualizations
The following diagrams illustrate the CCR8 signaling pathway and a typical experimental workflow.
Caption: CCR8 Signaling Pathway Activation.
Caption: Experimental Workflow for Calcium Flux Assay.
Conclusion
This compound is a valuable research tool for studying the activation and downstream signaling of CCR8 due to its high potency and selectivity as an agonist. The comparison with various CCR8 antagonists highlights the different modalities available for modulating this important chemokine receptor. The choice between an agonist like this compound and an antagonist will depend on the specific research question, whether it is to understand receptor activation and its consequences or to block these processes for therapeutic purposes. The provided experimental protocols and diagrams serve as a resource for researchers designing and interpreting studies involving CCR8.
References
Comparative Analysis of LMD-009 Cross-Reactivity with Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemokine receptor agonist LMD-009's cross-reactivity profile with other chemokine receptors. The data presented herein is compiled from publicly available research to assist in evaluating its potential for selective therapeutic applications.
Executive Summary
This compound is a potent and selective nonpeptide agonist of the human chemokine receptor CCR8.[1][2] Experimental evidence demonstrates that this compound effectively stimulates CCR8-mediated signaling pathways, including inositol phosphate accumulation, calcium mobilization, and chemotaxis, with potencies in the nanomolar range.[1][2][3] Extensive screening has shown this compound to be highly selective for CCR8, with no significant agonist or antagonist activity observed against a panel of other human chemokine receptors. This high degree of selectivity is crucial for minimizing off-target effects and is a key differentiator for this compound as a therapeutic candidate. Another nonpeptide CCR8 agonist, ZK 756326, serves as a relevant comparator in the evaluation of CCR8-targeted compounds.
Cross-Reactivity Profile of this compound and Comparator
The following table summarizes the available data on the cross-reactivity of this compound and ZK 756326 with a range of human chemokine receptors.
| Compound | Primary Target | Potency (EC50/IC50/Ki) | Cross-Reactivity with other Chemokine Receptors |
| This compound | CCR8 | EC50: 11-87 nM (Inositol phosphate, Ca2+ mobilization) Ki: 66 nM (Competition binding) | No agonist or antagonist activity was observed against a panel of 20 other human chemokine receptors, including members of the CCR and CXCR families. |
| ZK 756326 | CCR8 | IC50: 1.8 µM (Competition binding with CCL1) | While primarily targeting CCR8, it has been noted to interact with some serotonergic and adrenergic receptors at higher concentrations. Detailed cross-reactivity data against a full panel of chemokine receptors is not readily available in the public domain. |
Experimental Methodologies
Detailed protocols for the key assays used to determine the selectivity and functional activity of this compound are provided below.
Chemokine Receptor Binding Assay (Competition Assay)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
Materials:
-
Cells: L1.2 cells stably expressing human CCR8.
-
Radioligand: 125I-CCL1 (the endogenous ligand for CCR8).
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4), MgCl2 (5 mM), CaCl2 (1 mM), and BSA (0.5%).
-
Filtration Plate: 96-well glass fiber filter plate.
-
Scintillation Counter.
Protocol:
-
Prepare a suspension of L1.2-CCR8 cells in assay buffer.
-
In a 96-well plate, add the cell suspension.
-
Add varying concentrations of the unlabeled test compound (this compound).
-
Add a fixed concentration of 125I-CCL1 to all wells.
-
Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.
-
Harvest the cells by vacuum filtration onto the glass fiber filter plate.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value using competitive binding analysis software.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells: Chinese Hamster Ovary (CHO) cells stably expressing human CCR8.
-
Calcium-sensitive dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound.
-
Fluorescence Plate Reader (e.g., FLIPR).
Protocol:
-
Plate the CHO-CCR8 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with Fluo-4 AM dye by incubating them in assay buffer containing the dye for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a dilution series of this compound in the assay buffer.
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the different concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
The increase in fluorescence corresponds to the mobilization of intracellular calcium.
-
Determine the EC50 value by plotting the peak fluorescence response against the logarithm of the this compound concentration.
Chemotaxis Assay
This assay assesses the ability of a compound to induce directed cell migration, a key function of chemokine receptors.
Materials:
-
Cells: L1.2 cells expressing human CCR8.
-
Chemotaxis Chamber: Transwell plate with a polycarbonate membrane (e.g., 5 µm pore size).
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Test Compound: this compound.
-
Cell Counting Method: Flow cytometer or a hemocytometer.
Protocol:
-
Prepare a dilution series of this compound in the assay medium and add it to the lower chambers of the Transwell plate.
-
Resuspend the L1.2-CCR8 cells in the assay medium.
-
Add the cell suspension to the upper chamber (the insert) of the Transwell plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, remove the upper chamber.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a flow cytometer or a hemocytometer.
-
Plot the number of migrated cells against the concentration of this compound to determine the chemotactic response and the EC50.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of this compound's action, the following diagrams are provided.
References
Validating LMD-009's Efficacy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of LMD-009, a selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), with its alternatives. Designed for researchers, scientists, and drug development professionals, this document summarizes the available experimental data on the efficacy of these compounds in various cell lines, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.
Executive Summary
This compound is a potent and selective agonist of CCR8, a G protein-coupled receptor implicated in various physiological and pathological processes, including immune responses and cancer. This guide evaluates the efficacy of this compound in comparison to the endogenous ligand, C-C motif chemokine ligand 1 (CCL1), another synthetic agonist, ZK756326, and the CCR8 antagonist, IPG7236. The data presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the therapeutic potential of targeting the CCR8 pathway.
Comparative Efficacy of CCR8 Modulators
The following tables summarize the in vitro efficacy of this compound and its comparators in various functional assays. While direct comparative data in a comprehensive panel of cancer cell lines is limited in the public domain, the available information provides valuable insights into their relative potencies and activities.
Table 1: In Vitro Efficacy of CCR8 Agonists
| Compound | Assay | Cell Line | EC50 (nM) | Reference |
| This compound | Inositol Phosphate Accumulation | COS-7 | 11 | [1] |
| Calcium Release | CHO | 87 | [1] | |
| Chemotaxis | L1.2 | - | [1] | |
| CCL1 | Inositol Phosphate Accumulation | COS-7 | 8.7 | [2] |
| ZK756326 | Calcium Mobilization | - | - | - |
Note: EC50 values for ZK756326 in specific cancer cell lines were not publicly available at the time of this publication.
Table 2: In Vitro Efficacy of CCR8 Antagonist
| Compound | Assay | Cell Line/System | IC50 (nM) | Reference |
| IPG7236 | Tango Assay | - | 24 | [3] |
| CCL1-induced Downstream Signaling | CCR8-overexpressing cells | 24.3 | ||
| CCL1-induced Treg Migration | CCR8+ Treg cells | 33.8 | ||
| Cytotoxicity against human primary hepatocytes | Hepatocytes | > 150,000 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like CCR8.
Materials:
-
Cancer cell line of interest (e.g., breast, lung, or leukemia)
-
Fluorescent calcium indicator dye (e.g., Fluo-8)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound, CCL1, or other test compounds
-
Positive control (e.g., ionomycin)
-
Negative control (e.g., vehicle)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with bottom-read capabilities
Protocol:
-
Cell Seeding: Seed the cancer cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare the fluorescent calcium indicator dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, CCL1, etc.) in the assay buffer.
-
Measurement: Place the microplate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. Establish a baseline reading for each well.
-
Compound Addition: Add the prepared compound dilutions to the respective wells.
-
Data Acquisition: Continue to record the fluorescence intensity to measure the change in intracellular calcium levels.
-
Data Analysis: Determine the EC50 or IC50 values by plotting the change in fluorescence against the compound concentration and fitting the data to a dose-response curve.
Transwell Migration (Chemotaxis) Assay
This assay assesses the ability of CCR8 agonists to induce the migration of cells, such as T-lymphocytes or cancer cells, towards a chemoattractant.
Materials:
-
T-cell line (e.g., Jurkat) or cancer cell line of interest
-
Transwell inserts (with appropriate pore size, e.g., 5 µm for lymphocytes)
-
24-well companion plates
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
This compound, CCL1, or other chemoattractants
-
Cell viability/quantification reagent (e.g., Calcein AM or MTT)
Protocol:
-
Preparation of Chemoattractant: Prepare dilutions of the chemoattractants (this compound, CCL1) in the assay medium and add them to the lower chambers of the 24-well plate.
-
Cell Preparation: Resuspend the cells in the assay medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Place the Transwell inserts into the wells of the 24-well plate containing the chemoattractants. Add the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow for cell migration (typically 2-4 hours).
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a cell counting method or a fluorescence-based assay with a reagent like Calcein AM.
-
-
Data Analysis: Calculate the percentage of migrated cells for each condition relative to the total number of cells added. Plot the percentage of migration against the chemoattractant concentration to determine the chemotactic response.
Signaling Pathways and Experimental Workflows
CCR8 Signaling Pathway
Activation of CCR8 by agonists such as this compound or CCL1 initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, CCR8 primarily couples to Gαi and Gαq proteins. Gαi activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Gαq activation stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including chemotaxis, cell proliferation, and survival. In the context of cancer, the CCL1/CCR8 axis has been shown to promote cancer cell migration and inhibit apoptosis through the activation of the Akt signaling pathway.
References
A Comparative Guide to CCR8 Modulation: The Agonist LMD-009 Versus Small Molecule Antagonists
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance and mechanisms of LMD-009 and small molecule antagonists targeting the C-C chemokine receptor 8 (CCR8), supported by experimental data and detailed methodologies.
The C-C chemokine receptor 8 (CCR8) has emerged as a significant therapeutic target, particularly in the fields of immuno-oncology and inflammatory diseases. Its expression on regulatory T cells (Tregs) within the tumor microenvironment makes it a compelling target for cancer immunotherapy. This guide provides a comparative analysis of the non-peptide small molecule agonist this compound and various small molecule antagonists that target CCR8, offering insights into their distinct mechanisms and functional effects.
At a Glance: Agonist vs. Antagonist
Fundamentally, this compound and small molecule antagonists elicit opposing effects on CCR8. This compound is a potent agonist , meaning it binds to and activates the receptor, mimicking the effect of the endogenous ligand, CCL1.[1][2] This activation triggers downstream signaling pathways. In contrast, small molecule antagonists bind to CCR8 but do not activate it; instead, they block CCL1 from binding and initiating a cellular response. This guide will delve into the quantitative differences in their performance and the experimental methods used to ascertain these properties.
Performance Data: A Quantitative Comparison
The efficacy and potency of this compound and various small molecule CCR8 antagonists have been characterized through a range of in vitro assays. The data below summarizes their performance in key functional and binding experiments.
Table 1: this compound (Agonist) Performance Data
| Assay Type | Metric | Value (nM) | Cell Line | Reference |
| Inositol Phosphate Accumulation | EC₅₀ | 11 | COS-7 | [2] |
| Calcium Mobilization | EC₅₀ | 87 | CHO | [2] |
| Competitive Binding (vs. ¹²⁵I-CCL1) | Kᵢ | 66 | L1.2 | [2] |
Table 2: Small Molecule Antagonist Performance Data
| Compound | Assay Type | Metric | Value (nM) | Reference |
| IPG7236 | Tango Assay (β-arrestin recruitment) | IC₅₀ | 24 | |
| Inhibition of CCL1-induced signaling | IC₅₀ | 8.44 | ||
| Treg Migration | IC₅₀ | 33.8 | ||
| AZ084 | Competitive Binding | Kᵢ | 0.9 | |
| Chemotaxis (AML cells) | IC₅₀ | 1.3 | ||
| SB-649701 | Calcium Mobilization | pIC₅₀ | 7.7 (~20 nM) | |
| Chemotaxis (HUT78 cells) | pIC₅₀ | 6.3 (~500 nM) | ||
| Chemotaxis (Th2 cells) | pIC₅₀ | 7.0 (~100 nM) | ||
| Naphthalene Sulfonamide derivative | Competitive Binding | Kᵢ | 1.6 |
Signaling Pathways and Mechanisms of Action
CCR8 is a G protein-coupled receptor (GPCR) that primarily signals through Gαi and Gαq proteins. The activation of these pathways by an agonist like this compound, or their inhibition by an antagonist, has profound effects on cellular function.
As depicted, both the natural ligand CCL1 and the agonist this compound bind to CCR8, leading to the activation of G proteins. This initiates a cascade involving Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium, a key event in many cellular processes. G protein activation also drives chemotaxis, or directed cell movement. Furthermore, activated CCR8 recruits β-arrestin. Small molecule antagonists competitively bind to CCR8, preventing CCL1 from binding and thereby inhibiting the entire downstream signaling cascade.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, downstream products of PLC activation, to quantify Gq-coupled receptor activation.
-
Cell Culture: COS-7 cells are transiently transfected with a plasmid encoding human CCR8.
-
Labeling: Transfected cells are incubated overnight with ³H-myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: The cells are washed and then pre-incubated with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1. Following pre-incubation, cells are stimulated with varying concentrations of the agonist (e.g., this compound or CCL1) for 90 minutes at 37°C.
-
Extraction: The reaction is stopped by the addition of a cold acid solution. The cells are lysed, and the soluble inositol phosphates are extracted.
-
Quantification: The extracted inositol phosphates are separated by ion-exchange chromatography and the radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of IP accumulation.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPCR activation.
-
Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human CCR8 are harvested and seeded into a 96-well black-walled, clear-bottom plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid, which prevents the dye from being exported out of the cells. The plate is incubated for 1 hour at 37°C in the dark.
-
Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of the test compound (agonist or antagonist). For antagonist testing, cells are pre-incubated with the antagonist before the addition of an agonist like CCL1.
-
Signal Detection: The fluorescence intensity is measured in real-time immediately after compound addition. An increase in fluorescence indicates a rise in intracellular calcium. Data is typically plotted as the change in fluorescence over time.
References
Validating the Therapeutic Potential of LMD-009: A Comparative Guide for Researchers
A Novel Approach to Autoimmune Disease Modulation by Targeting the Chemokine Receptor CCR8
The landscape of therapeutic strategies targeting the C-C chemokine receptor 8 (CCR8) is currently dominated by the development of antagonists for oncology. This approach aims to deplete tumor-infiltrating regulatory T cells (Tregs), which highly express CCR8 and suppress anti-tumor immunity. In a departure from this trend, this guide explores the counterintuitive yet plausible therapeutic potential of the potent and selective CCR8 agonist, LMD-009, in the context of autoimmune diseases.
The central hypothesis is that agonism of CCR8 on Tregs can enhance their natural immunosuppressive functions, thereby offering a novel mechanism to control the aberrant immune responses that drive autoimmune pathologies. This guide provides a comparative analysis of this compound's in vitro activity against alternative therapeutic strategies for autoimmune conditions, supported by experimental data and detailed protocols.
Performance Comparison of this compound
While in vivo data for this compound in disease models is not yet available, its potent in vitro activity as a CCR8 agonist is well-documented. The following table summarizes the key performance indicators of this compound in comparison to the endogenous CCR8 ligand, CCL1.
| Compound | Target | Assay Type | EC50 / Ki | Cell Line | Reference |
| This compound | Human CCR8 | Inositol Phosphate Accumulation | 11 nM | COS-7 | [1][2] |
| This compound | Human CCR8 | Calcium Mobilization | 87 nM | CHO | [1][2] |
| This compound | Human CCR8 | 125I-CCL1 Competition Binding | 66 nM (Ki) | L1.2 | [2] |
| CCL1 | Human CCR8 | Inositol Phosphate Accumulation | Similar efficacy to this compound | COS-7 | |
| CCL1 | Human CCR8 | Calcium Mobilization | Similar efficacy to this compound | L1.2 |
Therapeutic Rationale in Autoimmune Disease Models
The primary rationale for exploring this compound in autoimmune diseases stems from the role of CCR8 in Treg function. Activation of CCR8 by its ligand CCL1 has been shown to potentiate the suppressive activity of Tregs. This suggests that a potent agonist like this compound could be employed to enhance Treg-mediated suppression of autoreactive T cells in diseases such as multiple sclerosis (MS), rheumatoid arthritis, and inflammatory bowel disease.
A study utilizing a stabilized form of murine CCL1 in a mouse model of experimental autoimmune encephalomyelitis (EAE), a common model for MS, demonstrated that systemic administration of the CCR8 ligand suppressed the disease. This provides a strong preclinical basis for investigating the therapeutic potential of this compound in a similar setting.
Comparison with Alternative Therapies for Multiple Sclerosis
To provide a framework for evaluating the potential of this compound, the following table compares its proposed mechanism of action with established treatments for Multiple Sclerosis.
| Therapeutic Agent | Mechanism of Action | Route of Administration | Common Side Effects |
| This compound (Proposed) | CCR8 agonist; enhances regulatory T cell suppressive function. | To be determined (likely parenteral) | Unknown |
| Interferon-beta | Immunomodulatory; reduces inflammatory cell migration into the CNS. | Subcutaneous or intramuscular injection | Flu-like symptoms, injection site reactions, depression. |
| Fingolimod | Sphingosine-1-phosphate receptor modulator; sequesters lymphocytes in lymph nodes. | Oral | Headache, diarrhea, liver enzyme elevation, bradycardia. |
Experimental Protocols
Detailed methodologies for key in vitro assays to characterize this compound and a representative in vivo protocol for an EAE model are provided below.
In Vitro Assays
1. Inositol Phosphate (IP) Accumulation Assay
This assay measures the activation of Gq-coupled receptors like CCR8.
-
Cell Culture: COS-7 cells are transiently transfected with a plasmid encoding human CCR8.
-
Labeling: Transfected cells are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Stimulation: Cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatases). This compound or CCL1 is then added at various concentrations and incubated for 30-60 minutes at 37°C.
-
Extraction: The reaction is stopped by the addition of a cold acid solution (e.g., perchloric acid).
-
Purification and Quantification: The soluble inositol phosphates are separated from the free inositol by anion-exchange chromatography. The amount of accumulated [3H]inositol phosphates is quantified by scintillation counting.
2. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human CCR8 are plated in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated injection of this compound or CCL1 at various concentrations. The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time.
3. Regulatory T Cell (Treg) Suppression Assay
This assay assesses the ability of this compound to enhance the suppressive function of Tregs.
-
Cell Isolation: CD4+CD25+ Tregs and CD4+CD25- responder T cells (Teff) are isolated from human peripheral blood mononuclear cells (PBMCs) by magnetic-activated cell sorting (MACS).
-
Labeling: Teff cells are labeled with a proliferation-tracking dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture: Labeled Teff cells are co-cultured with Tregs at different ratios in the presence of T-cell receptor stimulation (e.g., anti-CD3/CD28 beads). This compound is added to the culture medium at various concentrations.
-
Analysis: After 3-5 days of culture, the proliferation of Teff cells is assessed by flow cytometry by measuring the dilution of the CFSE dye. Enhanced suppression by Tregs in the presence of this compound will result in reduced Teff cell proliferation.
In Vivo Model
Experimental Autoimmune Encephalomyelitis (EAE) Model
This is a widely used mouse model for multiple sclerosis.
-
Induction of EAE: Female C57BL/6 mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA). Mice also receive intraperitoneal injections of pertussis toxin on the day of immunization and two days later.
-
Treatment: Upon the onset of clinical signs of EAE (e.g., tail limpness), mice are treated with this compound (dose to be determined) or a vehicle control via a suitable route of administration (e.g., intraperitoneal or subcutaneous injection) daily or on a predetermined schedule. A positive control group treated with an established MS therapy like fingolimod could be included.
-
Clinical Scoring: Mice are monitored daily for clinical signs of disease and scored on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Histopathology and Immune Analysis: At the end of the study, spinal cords are collected for histological analysis of inflammation and demyelination. Spleens and lymph nodes can be harvested to analyze the frequency and function of Tregs and other immune cell populations by flow cytometry.
Visualizations
Caption: Signaling pathway of this compound through CCR8 activation.
Caption: Experimental workflow for validating this compound.
References
A Comparative Analysis of LMD-009's Signaling Profile with Other CCR8 Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CCR8 Agonist Signaling
The C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target for a range of immunological diseases and cancer. A key aspect of developing novel CCR8-targeted therapies is to understand the nuanced signaling profiles of different agonists. This guide provides a comparative analysis of the signaling properties of the synthetic small-molecule agonist LMD-009 with the endogenous chemokine ligand CCL1 and another synthetic agonist, ZK 756326. This comparison focuses on their effects on G-protein-dependent and β-arrestin-mediated signaling pathways, the cornerstone of assessing signaling bias.
Summary of Agonist Signaling at CCR8
In contrast, detailed studies on the endogenous ligand CCL1 and the synthetic agonist ZK 756326 have characterized their signaling bias, revealing differential engagement of G-protein and β-arrestin pathways. Small molecule agonists of CCR8, such as ZK 756326, have been shown to exhibit biased signaling, with a tendency to more efficaciously recruit β-arrestin 1 compared to the endogenous ligand CCL1.
Quantitative Comparison of Agonist Activity
The following table summarizes the available quantitative data for this compound, CCL1, and ZK 756326 across key signaling pathways. It is important to note that the data for this compound and the other agonists are derived from different studies and experimental conditions; therefore, direct comparisons should be made with caution.
| Agonist | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Inositol Phosphate Accumulation | COS-7 | EC50 | 11 nM | |
| Calcium Mobilization | CHO | EC50 | 87 nM | ||
| Chemotaxis | L1.2 | EC50 | Not Reported | ||
| CCL1 | Calcium Mobilization | U937-CCR8 | EC50 | 0.49 nM | |
| Gαi Activation (Cellular Impedance) | U937-CCR8 | EC50 | 0.28 nM | ||
| β-arrestin 1 Recruitment | U2OS-CCR8 | Emax | 56% | ||
| β-arrestin 2 Recruitment | U2OS-CCR8 | Emax | 29% | ||
| Cell Migration | U937-CCR8 | Emax | 100% | ||
| ZK 756326 | Calcium Mobilization | U937-CCR8 | EC50 | 1.8 nM | |
| Gαi Activation (Cellular Impedance) | U937-CCR8 | EC50 | 2.5 nM | ||
| β-arrestin 1 Recruitment | U2OS-CCR8 | Emax | 100% | ||
| β-arrestin 2 Recruitment | U2OS-CCR8 | Emax | 40% | ||
| Cell Migration | U937-CCR8 | Emax | 60% |
*EC50: Half-maximal effective concentration; Emax: Maximum effect.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to characterize these agonists, the following diagrams illustrate the key signaling pathways and a general workflow for assessing signaling bias.
References
Safety Operating Guide
Navigating the Safe Disposal of LMD-009: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like LMD-009 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established principles of chemical waste management provide a clear framework for its responsible disposal. This guide offers essential, step-by-step procedures to manage this compound waste, from initial handling to final disposal, ensuring the safety of personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is crucial to have a designated and clearly labeled waste container readily accessible. All personnel handling the compound should be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.
This compound Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper segregation and disposal of this compound waste. Adherence to this workflow is essential for maintaining a safe laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Segregation:
-
Solid Waste: All non-sharp, solid materials contaminated with this compound, such as gloves, weighing papers, and pipette tips, should be placed in a designated, leak-proof container clearly labeled "Solid Chemical Waste" and listing "this compound" as a contaminant.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, non-reactive container, typically glass or high-density polyethylene (HDPE). The container must be clearly labeled "Liquid Chemical Waste" and specify all chemical constituents, including this compound and any solvents.
-
Sharps Waste: Any sharp objects, such as needles, syringes, or broken glassware contaminated with this compound, must be disposed of in a designated, puncture-proof sharps container.
2. Container Management:
-
All waste containers must be kept securely closed when not in use.
-
Do not overfill waste containers. It is recommended to fill containers to no more than 75% of their capacity to prevent spills.
-
Ensure all labels are legible and accurately reflect the contents of the container.
3. Storage of Chemical Waste:
-
Store all this compound waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary containment, such as a larger, chemically resistant bin, should be used to house the primary waste containers to mitigate the impact of any potential leaks.
4. Final Disposal:
-
The disposal of chemical waste is highly regulated. All waste contaminated with this compound must be disposed of through a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its containers in the regular trash or down the drain. This can lead to environmental contamination and is a violation of safety regulations.
-
Maintain a detailed log of all this compound waste generated and disposed of, in accordance with your institution's policies.
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves | To prevent skin and eye contact with the chemical. |
| Solid Waste Container | Labeled, leak-proof container | To safely contain contaminated solid materials. |
| Liquid Waste Container | Labeled, sealed, non-reactive container | To prevent spills and reactions of liquid waste. |
| Sharps Waste Container | Labeled, puncture-proof container | To prevent injuries from contaminated sharps. |
| Waste Storage | Designated, secure, and ventilated area | To ensure safety and prevent unauthorized access. |
| Disposal Method | Licensed hazardous waste contractor | To comply with regulations and ensure environmental protection. |
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within the laboratory.
Essential Safety and Logistical Information for Handling LMD-009
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides comprehensive, step-by-step procedures for the safe use and disposal of LMD-009, a potent CCR8 nonpeptide agonist. By adhering to these protocols, you can minimize exposure risks and ensure a safe laboratory environment.
Hazard Identification and Quantitative Data
| Property | Data | Citation |
| Biological Activity | EC50 of 11 to 87 nM for chemotaxis, inositol phosphate accumulation, and calcium release. | [1][2][3] |
| Acute Oral Toxicity | Harmful if swallowed (Category 4). | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (Category 1). |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure to this compound through dermal, inhalation, and ocular routes. The following table outlines the recommended PPE for various laboratory procedures involving this compound.
| Procedure | Recommended Personal Protective Equipment |
| Weighing and Transfer of Powder | Minimum: Double nitrile gloves, disposable lab coat with tight-fitting cuffs, safety glasses with side shields.Recommended for higher risk: Chemical splash goggles, face shield, and a NIOSH-approved respirator with a P100 particulate filter. |
| Preparation of Solutions | Double nitrile gloves, disposable lab coat, chemical splash goggles. A face shield is recommended if there is a significant splash risk. |
| In Vitro / In Vivo Experiments | Double nitrile gloves, disposable lab coat, safety glasses with side shields. |
| Waste Disposal | Double nitrile gloves, disposable lab coat, chemical splash goggles. |
Experimental Protocol: Glove Selection
Given the lack of specific chemical resistance data for this compound, a conservative approach to glove selection is essential.
-
Initial Selection: Choose powder-free nitrile gloves with a minimum thickness of 4 mils for incidental contact. For tasks with a higher risk of splash or extended contact, select thicker nitrile or neoprene gloves (minimum 8 mils).
-
Visual Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For all handling of this compound, it is mandatory to wear two pairs of gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be placed over the cuff.
-
Regular Changes: Change gloves frequently, and immediately if you suspect contamination. Never reuse disposable gloves.
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential to ensure safety and compliance.
Handling Protocol
-
Designated Area: All work with this compound, especially the handling of the solid compound, must be conducted in a designated area within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Weighing: Use a balance inside a ventilated enclosure. Handle the compound carefully to avoid generating dust.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Decontamination: After each use, decontaminate all surfaces and equipment that have come into contact with this compound. A 70% ethanol solution is a suitable starting point for cleaning, but for potent compounds, a more rigorous decontamination with a validated cleaning agent may be necessary.
Disposal Plan
Due to its high aquatic toxicity, all waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, bench paper) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.
-
Storage: Store hazardous waste in a designated, secure satellite accumulation area away from general laboratory traffic.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of any this compound waste down the drain or in the regular trash.
Emergency Procedures
| Incident | Procedure |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For a small spill, if you are trained and have the appropriate PPE and spill kit, carefully cover the spill with an absorbent material. For a large spill, or if you are unsure, contact your institution's EHS office immediately. Do not attempt to clean it up without proper training and equipment. |
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
